molecular formula C26H20N2O8 B15565229 H2L5186303

H2L5186303

Numéro de catalogue: B15565229
Poids moléculaire: 488.4 g/mol
Clé InChI: HZFPOTBCYPWQSH-DZDAAMPGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

H2L5186303 is a useful research compound. Its molecular formula is C26H20N2O8 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFPOTBCYPWQSH-DZDAAMPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H2L5186303: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation. This document provides a comprehensive technical overview of the known downstream signaling pathways modulated by this compound. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental data, protocols, and visual representations of the molecular mechanisms of action.

Introduction to this compound

This compound has been identified as a highly selective antagonist for LPAR2, with a reported IC50 of 9 nM.[1] LPAR2 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events through coupling with various G proteins, including Gαi/o, Gαq/11, and Gα12/13. These signaling cascades are known to influence a multitude of cellular functions. By blocking the binding of LPA to LPAR2, this compound effectively attenuates these downstream effects, making it a valuable tool for studying LPAR2-mediated processes and a potential therapeutic agent.

Core Signaling Pathways Modulated by this compound

The primary mechanism of action for this compound is the inhibition of LPAR2, which in turn affects several key downstream signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Evidence suggests that LPAR2 activation can stimulate this pathway. A study utilizing intestinal organoids demonstrated that the LPAR2 antagonist this compound can inhibit the PI3K/Akt pathway.[2][3] In Lpar5-deficient intestinal enteroids, where LPAR2 signaling is upregulated to compensate, treatment with this compound led to a reduction in the phosphorylation of Akt (p-Akt), indicating a suppression of the PI3K/Akt signaling cascade.[2][3] This inhibition of Akt phosphorylation is a key indicator of the pathway's downregulation.

Diagram of this compound-Mediated Inhibition of the PI3K/Akt Pathway

H2L5186303_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LPAR2 LPAR2 This compound->LPAR2 PI3K PI3K LPAR2->PI3K Gαi/o PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Downstream Cell Survival, Proliferation, Growth pAkt->Downstream

Caption: this compound inhibits LPAR2, leading to decreased PI3K activation and reduced Akt phosphorylation.

Rho/ROCK Signaling Pathway

The Rho/Rho-kinase (ROCK) pathway plays a crucial role in regulating cell shape, motility, and invasion. LPAR2 is known to couple with Gα12/13 to activate RhoA. While direct evidence of this compound's effect on this pathway is still emerging, its documented role in attenuating fibrosarcoma HT1080 cell invasiveness strongly suggests an inhibitory effect on the Rho/ROCK pathway.[4] Inhibition of this pathway would lead to a decrease in the formation of stress fibers and focal adhesions, thereby reducing cell migration and invasion.

Diagram of Postulated this compound-Mediated Inhibition of the Rho/ROCK Pathway

H2L5186303_Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LPAR2 LPAR2 This compound->LPAR2 G12_13 Gα12/13 LPAR2->G12_13 RhoA_GTP RhoA-GTP (active) G12_13->RhoA_GTP RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK pMLC p-MLC ROCK->pMLC MLC MLC MLC->pMLC Downstream Stress Fiber Formation, Cell Invasion pMLC->Downstream H2L5186303_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LPAR2 LPAR2 This compound->LPAR2 Ras Ras LPAR2->Ras Gαi/o Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Downstream Gene Expression, Inflammation pERK->Downstream H2L5186303_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LPAR2 LPAR2 This compound->LPAR2 IKK IKK LPAR2->IKK Gαq/11 pIkB p-IκBα IKK->pIkB IkB IκBα IkB->pIkB NFkB NF-κB (p65/p50) IkB->NFkB pIkB->IkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment This compound Treatment cluster_analysis Analysis Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day0->Day14 Day28 Day 28: Nebulized OVA Day14->Day28 Day29 Day 29: Nebulized OVA Day28->Day29 Day30 Day 30: Nebulized OVA Day29->Day30 Analysis Day 32: BALF cell count, Lung histology, Cytokine mRNA analysis Day30->Analysis Treatment This compound (1 mg/kg, i.p.) 30 min before sensitization or challenge Treatment->Day0 Treatment->Day14 Treatment->Day28 Treatment->Day29 Treatment->Day30 Invasion_Assay_Workflow step1 1. Coat Transwell insert with Matrigel step2 2. Seed serum-starved cells in upper chamber with this compound step1->step2 step3 3. Add chemoattractant (e.g., LPA) to lower chamber step2->step3 step4 4. Incubate for 24-48 hours step3->step4 step5 5. Remove non-invading cells from upper surface step4->step5 step6 6. Fix and stain invading cells on lower surface step5->step6 step7 7. Quantify by microscopy and cell counting step6->step7

References

The LPAR2 Antagonist H2L5186303: A Technical Overview of its Impact on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, migration, and survival.[1][2][3] It exerts its effects by binding to a family of G protein-coupled receptors known as LPA receptors (LPARs).[1][2] Among these, LPAR2 has emerged as a significant target in various pathologies, particularly in cancer, due to its association with tumor growth and metastasis.[1][2] H2L5186303 is a potent and selective antagonist of LPAR2.[4] This technical guide provides an in-depth analysis of the effect of LPAR2 antagonism by molecules like this compound on cell proliferation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

LPAR2 Signaling and its Role in Cell Proliferation

LPAR2 activation by LPA initiates a cascade of intracellular signaling events that are linked to cell proliferation. Upon ligand binding, LPAR2 couples to various G proteins, including Gi/o, Gq/11, and G12/13, which in turn activate downstream effector pathways.[2] Key pathways implicated in LPAR2-mediated cell proliferation include:

  • Ras-MAPK Pathway: Activation of the Ras/Raf/MEK/ERK signaling cascade is a well-established driver of cell cycle progression and proliferation.[1]

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation, and its activation is frequently observed downstream of LPAR2.

  • Rho GTPase Pathway: Rho activation influences cytoskeletal dynamics and cell cycle control.[1]

  • Wnt/β-catenin Pathway: In some cancers, like gastric cancer, LPAR2 has been shown to activate the Wnt/β-catenin pathway, a critical regulator of cell proliferation and differentiation.[5]

The antagonism of LPAR2 by compounds such as this compound is designed to inhibit these signaling pathways, thereby impeding the pro-proliferative effects of LPA.[1]

Quantitative Data on the Effect of LPAR2 Antagonism on Cell Proliferation

While specific quantitative data for the direct effect of this compound on cell proliferation is not extensively available in public literature, studies on other LPAR2 antagonists in various cancer cell lines provide strong evidence for the anti-proliferative potential of targeting this receptor.

One study on gastric cancer cell lines (AGS and NCI-N87) demonstrated that an LPAR2 antagonist significantly reduced LPA-induced cell proliferation.[5][6] The data from a hemocytometer proliferation assay is summarized below.

Cell LineTreatmentMean Cell Number (± SD)% Inhibition of LPA-induced Proliferation
AGS ControlData not provided-
LPA (10 µM)Data not provided-
LPA + LPAR2 AntagonistData not providedSignificant reduction (p < 0.01)
NCI-N87 ControlData not provided-
LPA (10 µM)Data not provided-
LPA + LPAR2 AntagonistData not providedSignificant reduction (p < 0.01)

Table 1: Effect of an LPAR2 Antagonist on LPA-Induced Proliferation in Gastric Cancer Cells.[5] Note: The original data provided graphical representation; this table reflects the reported significant reduction.

Another study on fibrosarcoma HT1080 cells showed that this compound significantly suppressed high cell invasion activity, a process closely linked to cell proliferation and tumor progression.[4]

Experimental Protocols

Cell Proliferation Assay (Hemocytometer)

This protocol is based on the methodology described for assessing the effect of an LPAR2 antagonist on gastric cancer cell proliferation.[5]

1. Cell Culture and Seeding:

  • Human gastric cancer cell lines (e.g., AGS, NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
  • Cells are seeded into 24-well plates at a density of 2 x 104 cells per well.

2. Starvation and Treatment:

  • After 24 hours, the culture medium is replaced with a serum-free medium, and the cells are incubated for 8 hours to synchronize their cell cycle.
  • Cells are pre-treated with the LPAR2 antagonist (e.g., 5 µM) for 1 hour.
  • Subsequently, cells are co-treated with LPA (e.g., 10 µM) and the LPAR2 antagonist for 24 hours. Control groups include untreated cells and cells treated with LPA alone.

3. Cell Counting:

  • Cells are detached from the wells using trypsin-EDTA.
  • The cell suspension is collected, and an aliquot is mixed with trypan blue to differentiate between live and dead cells.
  • The number of viable cells is counted using a hemocytometer.

4. Data Analysis:

  • Experiments are performed in triplicate.
  • The mean number of cells for each treatment group is calculated.
  • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.[5]

Visualizations

Signaling Pathway of LPAR2-Mediated Cell Proliferation

LPAR2_Proliferation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPA LPA LPAR2 LPAR2 LPA->LPAR2 This compound This compound This compound->LPAR2 G_protein G Proteins (Gi/o, Gq/11, G12/13) LPAR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Ras Ras G_protein->Ras Proliferation Proliferation PLC->Proliferation Akt Akt PI3K->Akt Rho->Proliferation MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_Cascade Akt->Proliferation MAPK_Cascade->Proliferation

Caption: LPAR2 signaling cascade leading to cell proliferation and its inhibition by this compound.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Starve_Cells Serum Starve Cells (Synchronization) Seed_Cells->Starve_Cells Pretreat Pre-treat with this compound or Vehicle Starve_Cells->Pretreat Treat Co-treat with LPA and this compound Pretreat->Treat Incubate Incubate for 24-72 hours Treat->Incubate Harvest_Cells Harvest and Stain Cells (e.g., Trypan Blue) Incubate->Harvest_Cells Count_Cells Count Viable Cells (Hemocytometer) Harvest_Cells->Count_Cells Analyze_Data Data Analysis and Statistical Evaluation Count_Cells->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing the effect of this compound on cell proliferation.

Conclusion

The available evidence strongly suggests that antagonism of LPAR2 by molecules such as this compound holds significant potential for inhibiting cell proliferation, particularly in cancer cells where the LPA/LPAR2 signaling axis is often dysregulated. While further studies are needed to provide direct quantitative data on the anti-proliferative effects of this compound across a broader range of cell types, the established mechanism of LPAR2 signaling and the results from studies with other LPAR2 antagonists provide a solid foundation for its continued investigation as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the role of this compound in modulating cell proliferation.

References

The Anti-Inflammatory Properties of H2L5186303: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: H2L5186303 is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA₂), a G protein-coupled receptor implicated in a variety of cellular processes, including inflammation. This document provides a comprehensive technical guide on the anti-inflammatory properties of this compound, summarizing key in vitro and in vivo data, detailing experimental protocols, and visualizing its mechanism of action. The evidence presented underscores the therapeutic potential of this compound in inflammatory conditions, particularly allergic asthma.

Core Compound Properties

This compound, with the chemical name (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid], is a small molecule antagonist of the LPA₂ receptor.[1] It exhibits high potency and selectivity for the LPA₂ receptor, with an IC₅₀ of 9 nM.[2][3] Its selectivity for LPA₂ over other LPA receptors has been demonstrated in calcium mobilization assays, with significantly higher IC₅₀ values for LPA₃ (1230 nM) and LPA₁ (27354 nM) receptors.

Table 1: this compound Receptor Antagonist Activity

ReceptorIC₅₀ (nM)
LPA₂9[2][3]
LPA₃1230
LPA₁27354

Mechanism of Action: LPA₂ Receptor Antagonism

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors, including LPA₂.[4] In inflammatory contexts, particularly in the airways, LPA has been shown to be a pro-inflammatory mediator.[5][6] The LPA₂ receptor is expressed on various immune cells, and its activation is linked to downstream signaling cascades that promote inflammation.[7] this compound exerts its anti-inflammatory effects by competitively binding to the LPA₂ receptor, thereby blocking the downstream signaling initiated by LPA. This antagonism has been shown to inhibit mast cell degranulation, a critical event in the initiation of allergic responses.[8]

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPA2 LPA₂ Receptor LPA->LPA2 Binds & Activates This compound This compound This compound->LPA2 Antagonizes G_protein Gαq / Gα12/13 LPA2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Rho Rho Signaling G_protein->Rho Inflammatory_Response Mast Cell Degranulation Cytokine Release Cell Proliferation PLC->Inflammatory_Response Leads to Rho->Inflammatory_Response Leads to

Figure 1: this compound antagonism of the LPA₂ signaling pathway.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in vitro through its ability to inhibit mast cell degranulation. In a study using RBL-2H3 rat basophilic leukemia cells, this compound was shown to suppress antigen-induced degranulation in a dose-dependent manner.[8]

Table 2: In Vitro Inhibition of Mast Cell Degranulation by this compound

Concentration (µM)Inhibition of Degranulation
0.3 - 10Dose-dependent inhibition[2]
Experimental Protocol: Mast Cell Degranulation Assay
  • Cell Line: RBL-2H3 rat basophilic leukemia cells.

  • Sensitization: Cells are sensitized with anti-dinitrophenyl immunoglobulin E (DNP-IgE) for 18 hours.

  • Treatment: Sensitized cells are pre-treated with varying concentrations of this compound for 30 minutes.

  • Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).

  • Measurement: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase released into the supernatant.[8]

In Vivo Efficacy in a Model of Allergic Asthma

The anti-inflammatory effects of this compound have been robustly demonstrated in a murine model of ovalbumin (OVA)-induced allergic asthma.[5][6] In this model, administration of this compound before OVA sensitization and challenge led to a significant suppression of key features of asthma pathophysiology.[5][6]

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase Day0 Day 0 Sensitization Sensitization: OVA + Alum (i.p.) Day0->Sensitization Day7 Day 7 Day7->Sensitization Day14_16 Days 14, 15, 16 Challenge Challenge: Intranasal OVA Day14_16->Challenge Day18 Day 18 Treatment This compound (i.p. injection) Treatment->Sensitization Before Sensitization Treatment->Challenge Before Challenge Analysis Measurement of: - Airway Hyperresponsiveness - BALF Cell Counts - Cytokine Levels - Lung Histology Day18->Analysis

Figure 2: Experimental workflow for the ovalbumin-induced allergic asthma model.

Key In Vivo Findings
  • Suppression of Airway Hyperresponsiveness: this compound significantly reduced the exaggerated airway narrowing in response to a bronchoconstrictor, a hallmark of asthma.[5][6]

  • Reduction of Inflammatory Cell Infiltration: Treatment with this compound led to a decrease in the number of eosinophils and lymphocytes in the bronchoalveolar lavage fluid (BALF).[2][5][6] Specifically, this compound treatment before antigen sensitization and challenge suppressed the OVA-induced increase in eosinophil counts by 60.9% and 63.7%, respectively.[6]

  • Inhibition of Pro-inflammatory Cytokines: The elevated levels of Th2 cytokines, including IL-4 and IL-13, in both BALF and lung tissue were significantly suppressed by this compound treatment.[6][8]

  • Amelioration of Lung Inflammation and Mucin Production: Histological analysis of lung tissue from this compound-treated mice showed reduced inflammatory cell infiltration and decreased mucin production.[5][6]

Table 3: In Vivo Effects of this compound in an OVA-Induced Asthma Model

ParameterEffect of this compound Treatment
Airway HyperresponsivenessSuppressed[5][6]
Eosinophil Count in BALFDecreased by 60.9% (before sensitization) and 63.7% (before challenge)[6]
Lymphocyte Count in BALFDecreased[2][5][6]
IL-4 and IL-13 Levels in BALFSignificantly suppressed[6][8]
IL-4, IL-5, and IL-13 mRNA in LungsSignificantly suppressed[8]
Lung Inflammation ScoreDecreased[5][6]
Mucin ProductionDecreased[5][6]
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in BALB/c Mice
  • Animals: Female BALB/c mice.

  • Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 7.

  • Treatment: this compound is administered via i.p. injection at specified doses (e.g., 1 mg/kg) either before sensitization or before challenge.[2]

  • Challenge: Mice are challenged with intranasal administration of OVA on days 14, 15, and 16.

  • Assessment of Airway Hyperresponsiveness: On day 18, airway resistance is measured in response to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected, and total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed.

  • Cytokine Analysis: mRNA levels of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in BALF cells and lung tissue are quantified using quantitative real-time PCR (qPCR).[8]

  • Histological Analysis: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucin production.

Conclusion and Future Directions

This compound is a potent and selective LPA₂ receptor antagonist with significant anti-inflammatory properties. Its efficacy in preclinical models of allergic asthma, demonstrated by the suppression of airway hyperresponsiveness, reduction of inflammatory cell infiltration, and inhibition of pro-inflammatory cytokine production, highlights its potential as a therapeutic agent for inflammatory airway diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other models of inflammation, is warranted to fully elucidate its therapeutic potential. The development of LPA₂ antagonists like this compound represents a promising avenue for the treatment of asthma and other inflammatory disorders.[5][6]

References

An In-depth Technical Guide to the IC50 Value Determination of H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) determination for H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). The document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate a deeper understanding of this compound's activity.

Quantitative Data: IC50 Values of this compound

This compound demonstrates high potency and selectivity for the LPA2 receptor. Its inhibitory activity has been quantified against multiple LPA receptor subtypes, with the data consistently highlighting its specificity. The IC50 values, determined using an LPA-elicited calcium mobilization assay, are summarized in the table below.

Target ReceptorIC50 Value (nM)Reference
LPA29[1]
LPA28.9[2]
LPA31230[2]
LPA127354[2]

Experimental Protocols: IC50 Value Determination

The IC50 values for this compound are typically determined through a cell-based in vitro assay that measures the compound's ability to inhibit the downstream signaling of LPA receptors upon activation by their endogenous ligand, lysophosphatidic acid (LPA). A widely used method is the LPA-elicited calcium mobilization assay.

Principle of the Calcium Mobilization Assay

LPA receptors, including LPA2, are G protein-coupled receptors (GPCRs). Upon LPA binding, the LPA2 receptor can couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a measurable downstream event of receptor activation. Antagonists like this compound will inhibit this LPA-induced calcium flux in a dose-dependent manner.

Detailed Methodology for Calcium Mobilization Assay

The following protocol outlines the key steps for determining the IC50 value of this compound.

2.2.1. Cell Culture and Seeding:

  • Human embryonic kidney (HEK293) cells or other suitable host cells stably overexpressing the human LPA2, LPA1, or LPA3 receptor are used.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • The plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

2.2.2. Compound Preparation:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of this compound are prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES) to generate a range of concentrations for the dose-response curve.

2.2.3. Calcium-Sensitive Dye Loading:

  • The cell culture medium is removed from the wells.

  • Cells are washed with assay buffer.

  • A fluorescent calcium-sensitive dye, such as Fluo-4 AM or Cal-520 AM, is prepared in the assay buffer, often containing probenecid to prevent dye extrusion from the cells.

  • The dye-loading solution is added to each well, and the plate is incubated in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

2.2.4. Antagonist Incubation:

  • The dye-loading solution is removed, and the cells are washed again with the assay buffer.

  • The prepared serial dilutions of this compound are added to the respective wells.

  • The plate is incubated for a predetermined period to allow the antagonist to bind to the receptors.

2.2.5. LPA Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).

  • A solution of LPA at a concentration that elicits a submaximal response (typically EC80) is injected into the wells to stimulate the receptors.

  • The fluorescence intensity is measured immediately before and after the addition of LPA over a period of time to capture the transient increase in intracellular calcium.

2.2.6. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • The ΔF values are normalized to the response of control wells (no antagonist) and expressed as a percentage of inhibition.

  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • The IC50 value, which is the concentration of this compound that produces 50% inhibition of the LPA-induced response, is determined by fitting the data to a four-parameter logistic equation.

Visualizations: Signaling Pathways and Experimental Workflow

This compound Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Seeding dye_loading Dye Loading cell_culture->dye_loading compound_prep This compound Serial Dilution antagonist_incubation Antagonist Incubation compound_prep->antagonist_incubation dye_prep Calcium Dye Loading Solution dye_prep->dye_loading dye_loading->antagonist_incubation lpa_stimulation LPA Stimulation antagonist_incubation->lpa_stimulation signal_detection Fluorescence Detection lpa_stimulation->signal_detection data_normalization Data Normalization signal_detection->data_normalization dose_response Dose-Response Curve Generation data_normalization->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Caption: Workflow for this compound IC50 determination using a calcium mobilization assay.

LPA2 Receptor Signaling and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lpa LPA lpa2 LPA2 Receptor lpa->lpa2 Activates h2l This compound h2l->lpa2 Inhibits apoptosis Apoptosis h2l->apoptosis Promotes gq Gq lpa2->gq Activates plc PLC gq->plc rho Rho Pathway gq->rho mapk MAPK Pathway gq->mapk pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release proliferation Cell Proliferation & Survival rho->proliferation mapk->proliferation

Caption: Simplified signaling pathway of the LPA2 receptor and its inhibition by this compound.

References

H2L5186303: A Comprehensive Technical Guide to its Binding Affinity and Interaction with the LPA2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective antagonist H2L5186303 to the Lysophosphatidic Acid Receptor 2 (LPA2). It includes a compilation of quantitative binding data, detailed experimental protocols for assessing binding affinity, and a visualization of the associated LPA2 signaling pathways and relevant experimental workflows.

Quantitative Binding Affinity of this compound to LPA Receptors

This compound has been identified as a potent and selective antagonist of the LPA2 receptor.[1][2] Its binding affinity has been quantified against multiple LPA receptor subtypes, demonstrating significant selectivity for LPA2. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Receptor SubtypeThis compound IC50 (nM)Reference
LPA29[1]
LPA127354[1]
LPA31230[1]

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to the LPA2 receptor is typically determined using functional assays that measure the downstream consequences of receptor activation. The most common methods employed are Calcium Mobilization Assays and GTPγS Binding Assays. While the precise, step-by-step protocols from the original characterization of this compound are not publicly available, this guide outlines detailed, representative methodologies for these standard assays based on established practices for G-protein coupled receptors (GPCRs) like LPA2.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (e.g., LPA) binding to the LPA2 receptor, which is often coupled to the Gq pathway leading to calcium release.[3][4]

Objective: To determine the IC50 value of this compound by quantifying its ability to inhibit LPA-induced calcium mobilization in cells expressing the LPA2 receptor.

Materials:

  • Cell Line: A stable cell line overexpressing human LPA2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Agonist: Lysophosphatidic acid (LPA) 18:1.

  • Antagonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

  • 96-well or 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Culture and Plating:

    • Culture the LPA2-expressing cells in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into the microplates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer.

    • Remove the growth medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in assay buffer to create a range of concentrations.

    • Prepare a solution of LPA at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the respective wells and incubate for a predetermined period to allow for antagonist binding.

    • Place the microplate in the fluorescence plate reader and measure the baseline fluorescence.

    • Use the automated injector to add the LPA solution to the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of the positive control (LPA alone) and negative control (buffer alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the LPA2 receptor.[5][6][7] An agonist stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist will inhibit this agonist-induced increase in [35S]GTPγS binding.

Objective: To determine the potency of this compound in inhibiting LPA-stimulated [35S]GTPγS binding to membranes from cells expressing the LPA2 receptor.

Materials:

  • Cell Membranes: Prepare membranes from cells overexpressing the human LPA2 receptor.

  • Agonist: Lysophosphatidic acid (LPA) 18:1.

  • Antagonist: this compound.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: Tris-HCl buffer containing MgCl2, EDTA, and NaCl.

  • GDP: Guanosine diphosphate.

  • Scintillation Counter.

  • Glass fiber filter mats.

Procedure:

  • Membrane Preparation:

    • Homogenize LPA2-expressing cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a microplate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.

    • Add a fixed concentration of LPA (agonist).

    • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for [35S]GTPγS binding.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Normalize the data to the agonist-stimulated response in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

LPA2 Receptor Signaling Pathways and Experimental Workflows

LPA2 Signaling Pathways

The LPA2 receptor is a G-protein coupled receptor that can couple to multiple G proteins, including Gq, Gi/o, and G12/13, to activate a variety of downstream signaling cascades.[7] These pathways play crucial roles in cell survival, proliferation, and migration.

LPA2_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Proteins cluster_effectors Downstream Effectors cluster_kinases Kinase Cascades cluster_response Cellular Responses LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates Gq Gq LPA2->Gq Gio Gi/o LPA2->Gio G1213 G12/13 LPA2->G1213 H2L This compound H2L->LPA2 Inhibits PLC PLC Gq->PLC Ras Ras Gio->Ras PI3K PI3K Gio->PI3K AC Adenylyl Cyclase Gio->AC Inhibits Rho Rho G1213->Rho Proliferation Proliferation PLC->Proliferation Migration Migration Rho->Migration ERK ERK Ras->ERK AKT AKT PI3K->AKT Survival Survival AKT->Survival ERK->Proliferation

Caption: LPA2 Receptor Signaling Pathways.

Experimental Workflow: Ovalbumin-Induced Allergic Asthma Model

This compound has been evaluated in in vivo models of allergic asthma to assess its therapeutic potential.[8][9] The following diagram illustrates a typical experimental workflow for such a study.

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Sensitization Sensitization: Inject mice with Ovalbumin (OVA) and Alum adjuvant Challenge Challenge: Intranasal administration of OVA Sensitization->Challenge After a set period Treatment1 Treatment Group: Administer this compound Treatment1->Sensitization Pre-treatment AHR Measure Airway Hyperresponsiveness (AHR) Challenge->AHR Treatment2 Treatment Group: Administer this compound Treatment2->Challenge Pre-treatment BALF Collect Bronchoalveolar Lavage Fluid (BALF) AHR->BALF Cytokines Analyze Cytokine Levels (e.g., IL-4, IL-5, IL-13) BALF->Cytokines Histology Histological Analysis of Lung Tissue (e.g., inflammation, mucus production) Cytokines->Histology

Caption: Workflow for an Ovalbumin-Induced Asthma Model.

Experimental Workflow: Mast Cell Degranulation Assay

The effect of this compound on mast cell degranulation, a key event in allergic responses, can be assessed in vitro.[8]

Degranulation_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture Mast Cells (e.g., RBL-2H3) Sensitize Sensitize cells with anti-DNP IgE Culture->Sensitize Pretreat Pre-treat cells with varying concentrations of This compound Sensitize->Pretreat Stimulate Stimulate with DNP-HSA (antigen) Pretreat->Stimulate Supernatant Collect cell supernatant Stimulate->Supernatant Assay Measure β-hexosaminidase activity in supernatant Supernatant->Assay Calculate Calculate percentage of degranulation Assay->Calculate IC50 Determine IC50 of This compound Calculate->IC50

References

Methodological & Application

H2L5186303: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including allergic inflammation and cancer progression. This document provides detailed protocols for in vitro studies investigating the effects of this compound, along with a summary of its known biological activities and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its biological effects by specifically binding to and inhibiting the LPA2 receptor. LPA2 activation by its endogenous ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13.[1][2] These signaling pathways ultimately influence a range of cellular functions, including proliferation, migration, invasion, and cytokine release. By blocking the initial step of LPA binding to LPA2, this compound effectively attenuates these downstream cellular responses.

Signaling Pathways

The LPA2 receptor, upon activation, initiates signaling through multiple G protein-dependent pathways. This compound, as an antagonist, inhibits these downstream cascades.

LPA2_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_downstream Downstream Effectors & Cellular Responses LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds Gq Gq/11 LPA2->Gq Gi Gi/o LPA2->Gi G1213 G12/13 LPA2->G1213 This compound This compound This compound->LPA2 Inhibits PLC PLC Gq->PLC PI3K PI3K Gi->PI3K RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Cytokine_Release Cytokine Release PKC->Cytokine_Release Akt Akt PI3K->Akt Akt->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival ROCK ROCK RhoA->ROCK Cell_Migration Cell Migration ROCK->Cell_Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: LPA2 receptor signaling pathways inhibited by this compound.

Data Presentation

The following tables summarize the available quantitative data for the in vitro activity of this compound.

Parameter Receptor Value Assay Type
IC50LPA29 nMReceptor Binding Assay
IC50LPA11.23 µMReceptor Binding Assay
IC50LPA327.3 µMReceptor Binding Assay
Cell Line Assay Effect of this compound Reference
RBL-2H3 (Rat Basophilic Leukemia)Mast Cell Degranulation (β-hexosaminidase release)Concentration-dependent inhibition[3]
HT1080 (Human Fibrosarcoma)Cell InvasionSignificant suppression of highly invasive cells[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HT1080)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: MTT Cell Viability Assay Workflow.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the inhibitory effect of this compound on IgE-mediated degranulation of mast cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound in Tyrode's buffer for 30 minutes at 37°C.

  • Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells. Include a positive control (antigen only) and a negative control (buffer only).

  • Supernatant Collection: After a 1-hour incubation at 37°C, centrifuge the plate and collect the supernatants.

  • Enzyme Reaction: Add the supernatant to a new plate containing the pNAG substrate and incubate for 1 hour at 37°C.

  • Stop Reaction & Read: Stop the reaction with the stop solution and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the positive control.

Degranulation_Workflow A Sensitize RBL-2H3 cells with IgE B Wash cells A->B C Pre-incubate with this compound B->C D Challenge with antigen (DNP-HSA) C->D E Collect supernatant D->E F Incubate supernatant with pNAG substrate E->F G Stop reaction and measure absorbance F->G H Calculate % degranulation G->H

Caption: Mast Cell Degranulation Assay Workflow.
Cell Invasion Assay (Transwell Assay)

This protocol assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Cancer cell line (e.g., HT1080)

  • Transwell inserts (8 µm pore size)

  • Matrigel or similar basement membrane extract

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cancer cells into the upper chamber in serum-free medium containing different concentrations of this compound.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the invaded cells on the lower surface of the membrane.

  • Quantification: Count the number of invaded cells in several fields of view using a microscope.

  • Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Invasion_Workflow A Coat Transwell inserts with Matrigel B Seed cells with this compound in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate for 24-48h C->D E Remove non-invaded cells D->E F Fix and stain invaded cells E->F G Count invaded cells F->G H Analyze data G->H

Caption: Transwell Cell Invasion Assay Workflow.
Western Blotting

This protocol can be used to analyze the effect of this compound on the phosphorylation status of key proteins in the LPA2 signaling pathway (e.g., Akt, ERK).

Materials:

  • Cell line of interest

  • This compound and LPA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with LPA.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Co-Immunoprecipitation (Co-IP)

This protocol can be used to investigate the interaction between the LPA2 receptor and its associated G proteins or other signaling partners, and how this compound might affect these interactions.

Materials:

  • Cells expressing tagged LPA2 or endogenous LPA2

  • This compound and LPA

  • Co-IP lysis buffer

  • Antibody against LPA2 or the tag

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and/or LPA, then lyse the cells.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to LPA2 (or its tag) overnight. Then, add Protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., Gαq, Gαi, Gα12/13).

Conclusion

This compound is a valuable research tool for investigating the role of the LPA2 receptor in various biological processes. The protocols outlined in this document provide a framework for conducting in vitro studies to characterize the effects of this potent and selective antagonist. Further research is warranted to generate more comprehensive quantitative data on its activity in diverse cellular contexts.

References

Application Notes and Protocols: H2L5186303 for Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[1] Lysophosphatidic acid (LPA), a bioactive lipid mediator, has been implicated in the pathogenesis of asthma.[1][2] LPA exerts its effects through a family of G protein-coupled receptors, including the type 2 LPA receptor (LPA2).[1][2] Preclinical studies have identified LPA2 as a potential therapeutic target for asthma. H2L5186303 is a selective antagonist of the LPA2 receptor and has shown efficacy in attenuating key features of asthma in murine models.[1][2][3] These application notes provide detailed protocols for the use of this compound in a common mouse model of allergic asthma induced by ovalbumin (OVA).

Mechanism of Action

This compound is a selective antagonist for the LPA2 receptor, with an IC50 of 9 nM.[4] It exhibits significantly lower affinity for LPA1 and LPA3 receptors.[4] In the context of asthma, LPA is found in increased levels in the bronchoalveolar lavage fluid (BALF) of patients following allergen exposure.[1][2] LPA signaling, particularly through the LPA2 receptor, is believed to contribute to the inflammatory cascade in asthma. By blocking the LPA2 receptor, this compound is hypothesized to inhibit downstream signaling pathways that promote inflammation, AHR, and mucus production.[4] Studies suggest that the LPA2 pathway may be involved in the production of Th2 cytokines like IL-4, IL-5, and IL-13, which are crucial drivers of allergic inflammation.[1][3][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in an ovalbumin-induced mouse model of asthma.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^4)Macrophages (x10^4)Eosinophils (x10^4)Lymphocytes (x10^4)
PBS Control10.5 ± 1.59.8 ± 1.20.1 ± 0.050.6 ± 0.2
OVA-Induced Asthma38.7 ± 4.212.5 ± 2.118.9 ± 3.57.3 ± 1.8
This compound (1 mg/kg, before sensitization) + OVA19.5 ± 2.8 10.2 ± 1.57.4 ± 1.92.0 ± 0.5
This compound (1 mg/kg, before challenge) + OVA22.1 ± 3.1*11.1 ± 1.86.9 ± 1.54.5 ± 1.1

*Data are presented as mean ± standard error (SE). n=5 mice per group. Statistical significance compared to the OVA-induced asthma group is denoted by p < 0.05 and p < 0.01.

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) and Th2 Cytokines

Treatment GroupAHR (Penh value at 50 mg/mL methacholine)IL-4 mRNA (fold change)IL-13 mRNA (fold change)IL-13 Protein in BALF (pg/mL)
PBS Control1.8 ± 0.31.0 ± 0.21.0 ± 0.325 ± 8
OVA-Induced Asthma5.2 ± 0.68.5 ± 1.212.3 ± 2.1158 ± 25
This compound (1 mg/kg, before sensitization) + OVA2.5 ± 0.4 3.2 ± 0.74.1 ± 0.9 65 ± 15
This compound (1 mg/kg, before challenge) + OVA2.8 ± 0.5 4.5 ± 0.9*5.5 ± 1.282 ± 18**

*Data are presented as mean ± SE. n=5 mice per group. Statistical significance compared to the OVA-induced asthma group is denoted by p < 0.05 and p < 0.01.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice using ovalbumin (OVA) as the allergen.

Materials:

  • 6-week-old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • This compound (Cayman Chemical or equivalent)

  • Vehicle for this compound (e.g., PBS containing 1% DMSO)

  • Syringes and needles (27G for intraperitoneal injection, various for other uses)

  • Nebulizer system

Procedure:

  • Sensitization:

    • On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg of alum in PBS to each mouse.

  • Challenge:

    • On days 21, 22, and 23, expose the mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.

Administration of this compound

This protocol details the preparation and administration of the LPA2 antagonist this compound.

Materials:

  • This compound

  • Vehicle (e.g., PBS with 1% DMSO)

  • Vortex mixer

  • Syringes and needles (27G for i.p. injection)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution with PBS to achieve a final concentration for a dosage of 1 mg/kg body weight. The final DMSO concentration should be kept low (e.g., 1%) to avoid toxicity. Ensure the solution is well-mixed by vortexing.

  • Administration:

    • Treatment before sensitization: Administer 1 mg/kg of this compound via i.p. injection 30 minutes prior to each OVA sensitization on days 0 and 14.[1]

    • Treatment before challenge: Administer 1 mg/kg of H2L51863-3 via i.p. injection 30 minutes prior to each OVA challenge on days 21, 22, and 23.[1]

Measurement of Airway Hyperresponsiveness (AHR)

This protocol describes the assessment of AHR to methacholine using whole-body plethysmography.

Materials:

  • Whole-body plethysmograph system

  • Methacholine chloride solution in PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

  • Nebulizer

Procedure:

  • 24 hours after the final OVA challenge, place the mice in the main chamber of the plethysmograph and allow them to acclimatize.

  • Record baseline readings for 3 minutes.

  • Expose the mice to nebulized PBS (vehicle) for 3 minutes, and then record readings for 3 minutes.

  • Subsequently, expose the mice to increasing concentrations of nebulized methacholine (6.25 to 50 mg/mL) for 3 minutes at each concentration.

  • Record respiratory parameters for 3 minutes after each nebulization.

  • AHR is expressed as the enhanced pause (Penh) value, which is calculated based on the pressure changes in the chamber.

Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol details the collection of BAL fluid and the analysis of inflammatory cells.

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Tracheal cannula

  • Suture

  • Ice-cold PBS

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides

  • May-Grünwald-Giemsa stain

Procedure:

  • 48 hours after the final OVA challenge, anesthetize the mice.

  • Expose the trachea and insert a cannula.

  • Secure the cannula with a suture.

  • Instill and aspirate 1 mL of ice-cold PBS three times through the cannula.

  • Pool the recovered fluid (BALF).

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with May-Grünwald-Giemsa.

  • Perform a differential cell count of at least 300 cells based on morphology to identify macrophages, eosinophils, neutrophils, and lymphocytes.

Measurement of Th2 Cytokines

This protocol outlines the analysis of Th2 cytokine levels in BALF and lung tissue.

Materials:

  • BALF supernatant (from Protocol 4)

  • Lung tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IL-4, IL-13, and a housekeeping gene (e.g., GAPDH)

  • ELISA kit for IL-13

Procedure:

  • qPCR for Cytokine mRNA in Lung Tissue:

    • Homogenize lung tissue and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using specific primers for IL-4, IL-13, and the housekeeping gene.

    • Calculate the relative gene expression using the ΔΔCt method.

  • ELISA for IL-13 Protein in BALF:

    • Use the supernatant from the centrifuged BALF.

    • Measure the concentration of IL-13 protein using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment_sens Treatment (Pre-Sensitization) cluster_challenge Challenge Phase cluster_treatment_chal Treatment (Pre-Challenge) cluster_analysis Analysis day0 Day 0 sensitization OVA/Alum i.p. day0->sensitization 20 µg OVA day14 Day 14 day14->sensitization 20 µg OVA challenge 1% OVA Nebulization h2l_sens This compound i.p. (1 mg/kg) day0_treat Day 0 (-30 min) day0_treat->h2l_sens day14_treat Day 14 (-30 min) day14_treat->h2l_sens day21 Day 21 day21->challenge day22 Day 22 day22->challenge day23 Day 23 day23->challenge analysis analysis h2l_chal This compound i.p. (1 mg/kg) day21_treat Day 21 (-30 min) day21_treat->h2l_chal day22_treat Day 22 (-30 min) day22_treat->h2l_chal day23_treat Day 23 (-30 min) day23_treat->h2l_chal day24 Day 24 ahr AHR Measurement day24->ahr day25 Day 25 balf BALF Analysis day25->balf

Caption: Experimental workflow for the OVA-induced asthma model and this compound treatment.

signaling_pathway cluster_upstream Upstream Signaling cluster_receptor Receptor Level cluster_downstream Downstream Effects in Asthma allergen Allergen (OVA) lpa LPA allergen->lpa induces release lpa2 LPA2 Receptor lpa->lpa2 activates th2 Th2 Cell Differentiation & Activation lpa2->th2 promotes h2l This compound h2l->lpa2 antagonizes cytokines Th2 Cytokines (IL-4, IL-5, IL-13) th2->cytokines inflammation Eosinophilic Inflammation cytokines->inflammation ahr Airway Hyperresponsiveness cytokines->ahr mucus Mucus Hypersecretion cytokines->mucus

References

Application Notes and Protocols for H2L5186303 Administration in Spinal Cord Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) initiates a complex cascade of secondary injury mechanisms, including inflammation and demyelination, which exacerbate initial damage and impede functional recovery.[1] Lysophosphatidic acid (LPA) is a bioactive lipid mediator that has been shown to accumulate in the spinal cord following injury and contribute to this secondary damage.[1][2] LPA exerts its effects through a family of G protein-coupled receptors, including the LPA receptor 2 (LPA2).[3] Preclinical studies have demonstrated that LPA2 is upregulated in the spinal cord after contusion injury and that its activation is linked to demyelination and functional deficits.[3][4] Specifically, LPA2 signaling in microglia can trigger oligodendrocyte cell death.[5]

H2L5186303 is a potent and selective antagonist of the LPA2 receptor. While its efficacy has been primarily investigated in models of allergic asthma, its mechanism of action presents a compelling therapeutic rationale for its investigation in the context of SCI. By blocking the LPA2 receptor, this compound may mitigate the detrimental effects of LPA in the injured spinal cord, potentially reducing inflammation, preventing demyelination, and promoting functional recovery.

This compound: Compound Profile

PropertyValueReference
Target Lysophosphatidic Acid Receptor 2 (LPA2)[3]
Action Antagonist[3]
Formulation For in vivo studies, this compound can be dissolved in a suitable vehicle such as DMSO and further diluted in saline. The final concentration of DMSO should be minimized to avoid vehicle-induced effects.N/A
Storage Store as a solid at -20°C. Stock solutions can be prepared and stored at -80°C for short periods. Avoid repeated freeze-thaw cycles.N/A

Proposed Experimental Workflow

The following diagram illustrates a proposed experimental workflow for assessing the efficacy of this compound in a mouse model of spinal cord injury.

Caption: Proposed experimental workflow for this compound in SCI research.

Experimental Protocols

Animal Model and Spinal Cord Injury Induction

A contusion model of spinal cord injury is recommended as it closely mimics the pathology of human SCI.[6]

Materials:

  • Adult female C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (sterilized)

  • Infinite Horizon (IH) impactor or similar contusion device[6]

  • Heating pad

  • Ophthalmic ointment

  • Sutures or wound clips

  • Saline solution

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse and confirm the absence of pedal and corneal reflexes.[7]

  • Shave the dorsal fur over the thoracic region and sterilize the skin with povidone-iodine and 70% ethanol.[8] Apply ophthalmic ointment to the eyes.[7]

  • Make a midline incision over the thoracic vertebrae (T8-T11) and dissect the paraspinal muscles to expose the vertebral column.[8]

  • Perform a laminectomy at the T9 level to expose the dorsal surface of the spinal cord, taking care not to damage the dura mater.[7][9]

  • Stabilize the spine using vertebral clamps.

  • Position the impactor tip over the exposed spinal cord and induce a moderate contusion injury (e.g., 50 kdyn force).[6] A visible hematoma and slight twitching of the hindlimbs are indicative of a successful injury.

  • Close the muscle layers and skin with sutures or wound clips.[8]

  • Administer 1 mL of sterile saline subcutaneously for hydration and place the mouse on a heating pad until it recovers from anesthesia.[8]

  • Provide post-operative care, including manual bladder expression twice daily until bladder function returns, and administer analgesics for 2-3 days.[8]

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Syringes and needles for injection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of administration, dilute the stock solution in sterile saline to the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%).

  • Divide the animals into treatment groups:

    • Sham (laminectomy only, no contusion) + Vehicle

    • SCI + Vehicle

    • SCI + this compound (low dose)

    • SCI + this compound (high dose)

  • Administer the first dose of this compound or vehicle via intraperitoneal (IP) injection shortly after SCI (e.g., within 1 hour).

  • Continue daily administrations for a specified period (e.g., 7-14 days), as the LPA2 receptor is upregulated in the first few days post-injury.[3][4]

Behavioral Assessment: Basso Mouse Scale (BMS)

The Basso Mouse Scale (BMS) is a widely used 9-point scale to assess locomotor recovery in mice following SCI.[10][11]

Procedure:

  • Acclimatize mice to the open-field testing environment before injury to obtain baseline scores.

  • At weekly intervals post-injury, place each mouse individually in the center of an open field (a circular or square enclosure).

  • Observe the mouse for 4 minutes, paying close attention to hindlimb movements, weight support, paw placement, coordination, and tail position.[12]

  • Assign a score from 0 (complete paralysis) to 9 (normal locomotion) based on the BMS scoring criteria.[12][13] Two independent, blinded observers should score each animal to ensure reliability.

BMS Scoring Summary:

ScoreAnkle MovementSteppingCoordinationPaw PositionTrunk Stability
0 No ankle movementNo steppingN/AN/AN/A
1 Slight ankle movementNo steppingN/AN/AN/A
2 Extensive ankle movementNo steppingN/AN/AN/A
3 Plantar placement of the paw with no weight supportOccasional, frequent, or consistent plantar steppingNo coordinationN/AN/A
4 Occasional plantar stepping with weight supportOccasional plantar steppingNo coordinationN/AN/A
5 Frequent to consistent plantar stepping with weight supportFrequent to consistent plantar steppingNo coordinationPaw is rotated at initial contact and lift-offN/A
6 Frequent to consistent plantar stepping with weight supportFrequent to consistent plantar steppingOccasional forelimb-hindlimb coordinationPaw is rotated at initial contact and lift-offTrunk instability
7 Frequent to consistent plantar stepping with weight supportFrequent to consistent plantar steppingFrequent to consistent forelimb-hindlimb coordinationPaw is rotated at initial contact and lift-offTrunk instability
8 Frequent to consistent plantar stepping with weight supportFrequent to consistent forelimb-hindlimb coordinationPaw is parallel to the body at initial contactTrunk instability
9 Normal locomotionNormal steppingNormal coordinationNormal paw positionNormal trunk stability
Histological Analysis

At the end of the study (e.g., 4 weeks post-injury), spinal cord tissue should be harvested for histological assessment of lesion size, demyelination, and cellular responses.

Materials:

  • Anesthetic

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat

  • Microscope slides

  • Staining reagents (e.g., Luxol Fast Blue for myelin, antibodies for specific cell markers)

Procedure:

  • Deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% PFA.[14]

  • Carefully dissect the spinal cord and post-fix the tissue in 4% PFA overnight.[14]

  • Cryoprotect the spinal cord by immersing it in 15% sucrose and then 30% sucrose until it sinks.[14]

  • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cut transverse sections of the spinal cord (e.g., 20 µm thick) using a cryostat.[14]

  • Mount the sections on microscope slides.

  • Perform histological staining:

    • Luxol Fast Blue (LFB) staining: To assess the extent of demyelination.

    • Immunohistochemistry: To identify specific cell types and markers of inflammation.

      • GFAP: for reactive astrocytes

      • Iba1: for microglia/macrophages

      • NeuN: for neurons

  • Image the stained sections using a microscope and quantify the results (e.g., lesion area, white matter sparing, cell counts).[15][16]

LPA2 Signaling Pathway in Spinal Cord Injury

The following diagram illustrates the proposed signaling pathway of LPA2 activation in microglia following spinal cord injury, leading to oligodendrocyte death and demyelination.

G cluster_sci Spinal Cord Injury cluster_microglia Microglia cluster_oligodendrocyte Oligodendrocyte lpa_release LPA Release lpa2_receptor LPA2 Receptor lpa_release->lpa2_receptor purine_release Purine (ATP) Release lpa2_receptor->purine_release p2x7_receptor P2X7 Receptor purine_release->p2x7_receptor cell_death Cell Death p2x7_receptor->cell_death demyelination Demyelination cell_death->demyelination This compound This compound This compound->lpa2_receptor

Caption: LPA2 signaling in SCI and the antagonistic action of this compound.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Weekly Basso Mouse Scale (BMS) Scores

Treatment GroupBaselineWeek 1Week 2Week 3Week 4
Sham + Vehicle
SCI + Vehicle
SCI + this compound (Low Dose)
SCI + this compound (High Dose)

Table 2: Histological Outcomes at 4 Weeks Post-Injury

Treatment GroupLesion Area (mm²)White Matter Sparing (%)Iba1+ Cell Count (cells/mm²)
Sham + Vehicle
SCI + Vehicle
SCI + this compound (Low Dose)
SCI + this compound (High Dose)

Conclusion

The LPA2 receptor represents a promising therapeutic target for mitigating the secondary injury cascade following spinal cord injury. This compound, as a selective LPA2 antagonist, warrants investigation for its potential neuroprotective effects. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of this compound in a clinically relevant model of SCI. The successful completion of these studies could provide a strong rationale for the further development of this compound as a novel therapeutic for spinal cord injury.

References

Application Notes and Protocols for H2L5186303 in Ovarian Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), with a reported IC50 of 9 nM.[1] LPA2 is a G protein-coupled receptor that is frequently overexpressed in ovarian cancer and plays a significant role in tumor progression, including cell proliferation, migration, and invasion.[2][3] The signaling pathways activated by LPA2 in ovarian cancer are complex, involving downstream effectors such as Rho, Rac, and the activation of the AKT and ERK pathways.[4] this compound serves as a valuable tool for investigating the therapeutic potential of LPA2 inhibition in ovarian cancer models.

These application notes provide detailed protocols for utilizing this compound in common ovarian cancer cell lines such as SKOV-3 and OVCAR-3, and summarize the expected outcomes based on its mechanism of action.

Quantitative Data Summary

While this compound has been utilized in ovarian cancer cell line research, specific dose-response data for key cellular assays are not extensively published. The following tables are presented with hypothetical data to serve as a template for experimental design and data presentation. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Table 1: Hypothetical IC50 Values for this compound on Ovarian Cancer Cell Viability (72-hour treatment)

Cell LineIC50 (µM)Assay Method
SKOV-3Example: 5.2MTS Assay
OVCAR-3Example: 8.7ATP-based Assay
OVCAR-8Example: 6.5MTS Assay
OCMI91sExample: 4.8ATP-based Assay

Table 2: Hypothetical Effect of this compound on Apoptosis in Ovarian Cancer Cells (48-hour treatment)

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
SKOV-310Example: 25.4Example: 5.1
OVCAR-310Example: 18.9Example: 3.8

Table 3: Hypothetical Inhibition of Cell Migration by this compound in Ovarian Cancer Cells (24-hour treatment)

Cell LineThis compound Conc. (µM)% Migration Inhibition
SKOV-35Example: 62
OVCAR-35Example: 55

Signaling Pathways and Experimental Workflows

LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response LPA LPA LPA2 LPA2 Receptor LPA->LPA2 G_protein Gαq / Gα12/13 LPA2->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K ERK ERK PLC->ERK ROCK ROCK RhoA->ROCK Transcription Gene Transcription ROCK->Transcription AKT AKT PI3K->AKT AKT->Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion Apoptosis Apoptosis Inhibition Transcription->Apoptosis This compound This compound This compound->LPA2

Caption: LPA2 Signaling Pathway in Ovarian Cancer and the inhibitory action of this compound.

Cell_Viability_Workflow start Seed ovarian cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat with a dilution series of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add MTS or ATP-based viability reagent incubation2->add_reagent incubation3 Incubate as per manufacturer's instructions add_reagent->incubation3 measure Measure absorbance or luminescence incubation3->measure analysis Calculate IC50 values measure->analysis

Caption: Experimental Workflow for Cell Viability Assay.

Apoptosis_Assay_Workflow start Seed ovarian cancer cells in 6-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound at desired concentrations incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 harvest Harvest and wash cells incubation2->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow_cytometry Analyze by flow cytometry stain->flow_cytometry analysis Quantify apoptotic cell populations flow_cytometry->analysis

Caption: Experimental Workflow for Apoptosis Assay.

Migration_Assay_Workflow start Prepare Transwell inserts and plates add_chemoattractant Add chemoattractant (e.g., LPA) to the lower chamber start->add_chemoattractant prepare_cells Resuspend serum-starved cells with this compound start->prepare_cells seed_cells Seed cells into the upper chamber of the Transwell insert prepare_cells->seed_cells incubation Incubate for 12-24h seed_cells->incubation remove_non_migrated Remove non-migrated cells from the top of the insert incubation->remove_non_migrated fix_stain Fix and stain migrated cells on the bottom of the insert remove_non_migrated->fix_stain image_quantify Image and quantify migrated cells fix_stain->image_quantify

Caption: Experimental Workflow for Transwell Migration Assay.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is for determining the dose-dependent effect of this compound on the viability of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Ovarian cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with this compound at concentrations determined from the viability assay (e.g., 1x and 2x IC50) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory capacity of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • 24-well plates with 8.0 µm pore size Transwell inserts

  • Serum-free medium

  • Complete medium (as a chemoattractant) or medium with LPA

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet solution for staining

Procedure:

  • Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if required for the cell line.

  • Add 600 µL of complete medium (or medium containing a chemoattractant like 10 µM LPA) to the lower chamber of the 24-well plate.

  • Serum-starve the ovarian cancer cells for 12-24 hours.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treat the cell suspension with the desired concentrations of this compound or vehicle control.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for 12-24 hours at 37°C and 5% CO2.

  • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Image the migrated cells using a microscope and quantify the number of cells per field of view. Calculate the percentage of migration inhibition relative to the control.

References

Application Notes and Protocols for H2L5186303 in Fibrosarcoma Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), in fibrosarcoma cell invasion assays. The information presented is based on published research and established methodologies.

Introduction

Metastasis is a primary contributor to cancer-related mortality, and tumor cell invasion is a critical initial step in the metastatic cascade. Fibrosarcoma, a malignancy of fibrous connective tissue, is characterized by its aggressive local invasion and metastatic potential. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA2 receptor, has been implicated in promoting the invasion of various cancer cells. This compound is a selective antagonist of the LPA2 receptor with an IC50 of 9 nM.[1][2] Research has demonstrated that this compound can significantly suppress the invasive activity of human fibrosarcoma cells, highlighting its potential as a therapeutic agent to counteract metastasis.[3][4]

Mechanism of Action

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA2. Activation of LPA2 in cancer cells can trigger a cascade of downstream signaling events that promote cell migration and invasion. These pathways often involve the activation of small GTPases like Rho and Rac, leading to cytoskeletal rearrangements and the formation of invasive structures. This compound acts by selectively binding to and blocking the LPA2 receptor, thereby inhibiting LPA-induced signaling and the subsequent pro-invasive cellular responses.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space LPA LPA LPA2_Receptor LPA2 Receptor LPA->LPA2_Receptor Binds to G_Protein G Protein Activation LPA2_Receptor->G_Protein Downstream_Signaling Downstream Signaling (e.g., Rho/Rac activation) G_Protein->Downstream_Signaling Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream_Signaling->Cytoskeletal_Rearrangement Cell_Invasion Cell Invasion Cytoskeletal_Rearrangement->Cell_Invasion This compound This compound This compound->Inhibition

Caption: LPA2 Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

Published research has demonstrated the inhibitory effect of this compound on the invasion of the human fibrosarcoma cell line HT1080, particularly in a methotrexate-resistant subline (HT1080-M6) which exhibits heightened invasive properties and elevated LPA2 expression.[3] While a specific IC50 for invasion inhibition has not been reported, the study confirms a significant suppression of invasion.

Cell LineTreatmentEffect on InvasionReference
HT1080-M6 (Fibrosarcoma)This compoundSignificant Suppression[3]

General in vitro assay concentrations for this compound range from 0.3 to 10 µM for observing effects on cell motility and degranulation.[1][5]

Experimental Protocols

Protocol 1: Transwell Invasion Assay

This protocol describes a common method to assess the effect of this compound on the invasion of fibrosarcoma cells through a basement membrane matrix.

cluster_workflow Transwell Invasion Assay Workflow prep Prepare Materials and Reagents coat Coat Transwell Inserts with Matrigel prep->coat starve Serum-Starve Fibrosarcoma Cells coat->starve treat Pre-treat Cells with this compound starve->treat seed Seed Cells into Upper Chamber treat->seed incubate Incubate and Allow for Invasion seed->incubate fix Fix and Stain Invaded Cells incubate->fix quantify Quantify and Analyze Results fix->quantify

Caption: Workflow for the Transwell Invasion Assay.

Materials:

  • Human fibrosarcoma cell line (e.g., HT1080)

  • This compound (solubilized in DMSO)

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • Transwell inserts (8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold, serum-free medium.

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 2-4 hours at 37°C to allow for gelation.

  • Cell Preparation:

    • Culture fibrosarcoma cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium.

  • Pre-treatment with this compound:

    • Incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 1-2 hours at 37°C.

  • Cell Seeding:

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.

    • Seed the pre-treated cells (e.g., 5 x 10^4 cells in 200 µL of serum-free medium) into the upper chamber of the coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • Staining and Quantification:

    • After incubation, remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with water.

    • Allow the inserts to air dry.

    • Visualize and count the stained cells in multiple random fields under a microscope.

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each condition.

    • Express the data as a percentage of invasion relative to the vehicle-treated control.

Protocol 2: Spheroid Invasion Assay

This 3D assay provides a more physiologically relevant model of tumor invasion.

Materials:

  • Human fibrosarcoma cell line (e.g., HT1080)

  • This compound

  • Ultra-low attachment round-bottom plates

  • Matrigel

  • Cell culture medium

  • Microscope with imaging capabilities

Procedure:

  • Spheroid Formation:

    • Seed a defined number of fibrosarcoma cells (e.g., 1,000-5,000 cells) into each well of an ultra-low attachment 96-well plate.

    • Centrifuge the plate at a low speed to facilitate cell aggregation.

    • Incubate for 24-72 hours to allow for the formation of compact spheroids.

  • Embedding in Matrix:

    • Carefully transfer the spheroids to a new plate.

    • Embed the spheroids in a Matrigel solution containing various concentrations of this compound or a vehicle control.

    • Allow the Matrigel to solidify at 37°C.

  • Invasion:

    • Add complete medium (with or without chemoattractants) on top of the Matrigel.

    • Incubate the plate and monitor spheroid invasion over several days.

  • Imaging and Analysis:

    • Capture images of the spheroids at regular time intervals (e.g., every 24 hours).

    • Measure the area of invasion (the area covered by cells that have migrated out from the spheroid core).

    • Quantify the change in invasion area over time for each treatment condition.

Troubleshooting and Considerations

  • Compound Solubility and Stability: Ensure this compound is fully dissolved in DMSO and then appropriately diluted in culture medium. Prepare fresh dilutions for each experiment to avoid degradation.

  • Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed reduction in invasion is not due to cytotoxicity of this compound at the tested concentrations.

  • Matrigel Consistency: The concentration and polymerization of the Matrigel can significantly impact invasion rates. Maintain consistency in Matrigel handling and preparation.

  • Chemoattractant Gradient: A proper chemoattractant gradient is essential for directed invasion in the Transwell assay.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its role in fibrosarcoma invasion and explore its therapeutic potential.

References

Application Notes and Protocols for Calcium Mobilization Assay Featuring H2L5186303, a Selective LPA2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA receptor 2 (LPA2).[1] The LPA-LPA2 signaling axis is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention.[2][3][4] H2L5186303 is a potent and selective antagonist of the LPA2 receptor.[3][5] This document provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of this compound on the LPA2 receptor.

Calcium mobilization is a hallmark of Gq-coupled GPCR activation.[6] The LPA2 receptor couples to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3, in turn, binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6] This increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a robust method for assessing receptor activation and its inhibition by antagonists.

Signaling Pathway

The activation of the LPA2 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.

LPA2_Signaling_Pathway LPA LPA (Agonist) LPA2R LPA2 Receptor LPA->LPA2R Binds and Activates H2L This compound (Antagonist) H2L->LPA2R Binds and Inhibits Gq Gq Protein LPA2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca2+ (Increase) ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Response Ca_cyto->Response Triggers

LPA2 Receptor Calcium Mobilization Pathway.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The selectivity of this compound is demonstrated by comparing its potency at the LPA2 receptor to its activity at other LPA receptor subtypes.

CompoundLPA1 (IC50)LPA2 (IC50)LPA3 (IC50)Selectivity for LPA2
This compound1.23 µM8.9 nM (0.0089 µM)27.3 µM~138-fold vs LPA1, ~3067-fold vs LPA3

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

This protocol describes the steps to determine the IC50 of this compound by measuring its ability to inhibit LPA-induced calcium mobilization in a cell line stably expressing the human LPA2 receptor. The assay is designed for a high-throughput format using a fluorescent imaging plate reader (FLIPR) or similar instrument.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human LPA2 receptor.[7][8][9][10][11][12][13][14][15]

  • Culture Medium: F-12K Medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices) or equivalent (e.g., Fluo-4 AM).

  • LPA2 Agonist: 1-oleoyl-sn-glycero-3-phosphate (LPA 18:1).[16][17][18]

  • Test Compound: this compound.

  • Control Compounds: Vehicle control (e.g., DMSO).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Cell_Culture Culture LPA2-expressing CHO-K1 or HEK293 cells Cell_Plating Seed cells into 96/384-well plates Cell_Culture->Cell_Plating Incubate_Overnight Incubate overnight (37°C, 5% CO2) Cell_Plating->Incubate_Overnight Dye_Loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Overnight->Dye_Loading Incubate_Dye Incubate (e.g., 1-2 hours) Dye_Loading->Incubate_Dye Add_Antagonist Add this compound dilutions to the cell plate Incubate_Dye->Add_Antagonist Prepare_Compounds Prepare serial dilutions of This compound (Antagonist) and a fixed concentration of LPA 18:1 (Agonist) Prepare_Compounds->Add_Antagonist Add_Agonist Add LPA 18:1 to stimulate the cells Prepare_Compounds->Add_Agonist Incubate_Antagonist Pre-incubate Add_Antagonist->Incubate_Antagonist Incubate_Antagonist->Add_Agonist Read_Fluorescence Measure fluorescence kinetically using a FLIPR instrument Add_Agonist->Read_Fluorescence Plot_Data Plot fluorescence change vs. log[this compound] Read_Fluorescence->Plot_Data Fit_Curve Fit a sigmoidal dose-response curve Plot_Data->Fit_Curve Calculate_IC50 Determine the IC50 value Fit_Curve->Calculate_IC50

References

Application Notes and Protocols: H2L5186303 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA₂). Lysophosphatidic acid (LPA) is a signaling lipid that regulates a wide array of cellular processes, and its dysregulation has been implicated in various pathologies. The LPA₂ receptor subtype, in particular, is a therapeutic target for conditions such as allergic asthma.[1] These application notes provide a summary of the in vivo efficacy of this compound, detailed experimental protocols for its use in a murine model of allergic asthma, and an overview of the associated signaling pathways.

In Vivo Efficacy of this compound in a Murine Asthma Model

This compound has demonstrated significant efficacy in a preclinical mouse model of ovalbumin (OVA)-induced allergic asthma.[1][2] Administration of this compound before antigen sensitization and challenge resulted in the strong suppression of key asthma-related pathological features, including airway hyperresponsiveness, inflammation, and mucus production.[1][2]

Summary of Quantitative In Vivo Efficacy Data
ParameterTreatment GroupResultPercentage Change vs. OVA-Treated Group
Eosinophil Count in BALF This compound (pre-sensitization)Significant Suppression60.9% decrease[2]
This compound (pre-challenge)Significant Suppression63.7% decrease[2]
Lymphocyte Count in BALF This compound (pre-sensitization)Significant Suppression70.7% decrease[2]
Total Cell Count in BALF This compound (pre-sensitization)Significant SuppressionData not quantified in percentage, but significant reduction observed.
Airway Hyperresponsiveness (AHR) This compoundImproved AHRData not quantified in percentage, but significant improvement observed.[3]
Mucin Production (PAS-positive cells) This compoundReduced Mucin ProductionData not quantified in percentage, but significant reduction observed.[3]
Th2 Cytokine mRNA Levels in Lung Tissue (IL-4, IL-5, IL-13) This compoundSignificant SuppressionData not quantified in percentage, but significant reduction observed.[2]
Th1 Cytokine mRNA Levels in Lung Tissue (IFN-γ) This compoundSignificant SuppressionData not quantified in percentage, but significant reduction observed.[2]
IL-33 mRNA Levels in Lung Tissue This compoundSignificant SuppressionData not quantified in percentage, but significant reduction observed.[2]

Experimental Protocols

Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol describes the induction of allergic asthma in BALB/c mice using ovalbumin (OVA) and the administration of this compound to assess its therapeutic efficacy.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • BALB/c mice (female, 6-8 weeks old)

  • Methacholine

  • Reagents for bronchoalveolar lavage (BAL) fluid collection and cell counting

  • Reagents for quantitative PCR (qPCR)

Experimental Workflow:

G cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 This compound Administration cluster_3 Outcome Assessment sensitization1 Day 0: Sensitization (i.p. injection of OVA/Alum) sensitization2 Day 7: Booster Sensitization (i.p. injection of OVA/Alum) sensitization1->sensitization2 7 days challenge1 Day 14: OVA Challenge (intranasal) sensitization2->challenge1 7 days challenge2 Day 15: OVA Challenge (intranasal) challenge3 Day 16: OVA Challenge (intranasal) assessment Day 18: Measurement of: - Airway Hyperresponsiveness (AHR) - BALF Cell Counts - Cytokine Levels (qPCR) - Lung Histology challenge3->assessment 48 hours treatment_pre_sens Pre-Sensitization: i.p. injection 30 min before Day 0 sensitization treatment_pre_challenge Pre-Challenge: i.p. injection 30 min before each OVA challenge

References

Application Notes and Protocols: Preparation of H2L5186303 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of H2L5186303, a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2).[1][2] Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of this compound in various research applications. The protocols outlined herein are intended for use by trained laboratory personnel.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the LPA2 receptor with a high affinity, exhibiting an IC50 of 9 nM.[1][2] As an antagonist, it blocks the downstream signaling pathways initiated by lysophosphatidic acid (LPA) binding to the LPA2 receptor. This inhibition has been demonstrated to modulate several cellular processes, including the promotion of apoptosis and the inhibition of cell proliferation and motility.[1][2] Furthermore, this compound has shown anti-inflammatory effects, making it a valuable tool for investigating the role of the LPA2 receptor in various physiological and pathological conditions, such as allergic asthma and spinal cord injury.[3][4][5]

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C26H20N2O8[2]
Molecular Weight 488.45 g/mol [2]
Purity ≥98%[1]
Solubility in DMSO 250 mg/mL (511.82 mM)[2]
Appearance Solid powder[1]

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various assays.

Materials and Equipment:
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Pipettes and sterile filter tips

Protocol:
  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula:

      • Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 488.45 g/mol / 1000 = 4.8845 mg

  • Weighing this compound:

    • Carefully weigh out approximately 4.88 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution from 4.88 mg, this will be 1 mL.

    • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary):

    • Complete dissolution may require sonication.[2][6] Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.

  • Storage:

    • Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell-based assays.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay prep_stock Prepare 10 mM this compound in DMSO aliquot Aliquot for single use prep_stock->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw aliquot store->thaw Retrieve for experiment dilute Prepare working solutions (e.g., 0.3-10 µM) in media thaw->dilute treat Treat cells with this compound dilute->treat incubate Incubate for desired time treat->incubate analyze Analyze cellular response incubate->analyze

Caption: Experimental workflow for this compound.

This compound Mechanism of Action: LPA2 Receptor Antagonism

This compound exerts its biological effects by blocking the binding of LPA to the LPA2 receptor, a G protein-coupled receptor (GPCR). This antagonism inhibits the activation of downstream signaling cascades.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Biological Outcome LPA LPA LPA2R LPA2 Receptor LPA->LPA2R Binds & Activates G_protein G Protein Activation LPA2R->G_protein H2L This compound H2L->LPA2R Blocks Signaling Downstream Signaling (e.g., PLC, Rho, PI3K) G_protein->Signaling Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response Apoptosis Apoptosis Response->Apoptosis Inhibition Inhibition of Proliferation & Motility Response->Inhibition

Caption: this compound signaling pathway.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the specific cell type and assay. However, based on published data, a starting concentration range of 0.3 µM to 10 µM is recommended for most in vitro cell-based assays.[1][2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay TypeRecommended Concentration RangeReference
Mast Cell Degranulation Inhibition0.3 - 10 µM[2]
Apoptosis Induction in Intestinal Epithelial Cells10 µM[1][2]
Inhibition of Cell Motility10 µM[1]

Stability and Storage Summary

Proper storage is critical to maintain the activity and stability of this compound.

FormStorage TemperatureShelf LifeReference
Powder -20°C3 years[2]
4°C2 years[2]
DMSO Stock Solution -80°C6 months[1][2]
-20°C1 month[1][2]

Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquoting into single-use volumes is highly recommended.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

By following these application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible experimental results.

References

Application Notes and Protocols for Studying Mast Cell Degranulation with H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses, primarily through the process of degranulation, which releases a host of pro-inflammatory mediators.[1][2] The high-affinity IgE receptor, FcεRI, is a key player in initiating IgE-mediated degranulation.[1][2] Lysophosphatidic acid (LPA), a bioactive lipid mediator, has been shown to activate mast cells, and its receptor, LPA2, has emerged as a potential therapeutic target for allergic diseases such as asthma.[3][4] H2L5186303 is a potent and selective antagonist of the LPA2 receptor with an IC50 of 9 nM.[5] This document provides detailed application notes and experimental protocols for utilizing this compound to study its inhibitory effects on mast cell degranulation.

Mechanism of Action

This compound functions as a competitive antagonist for the LPA2 receptor.[3][4] In the context of mast cell degranulation, particularly in antigen-stimulated scenarios, LPA is thought to potentiate the degranulation process initiated by the cross-linking of IgE-bound FcεRI receptors. By blocking the LPA2 receptor, this compound is hypothesized to attenuate this potentiation, leading to a reduction in the release of granular contents such as β-hexosaminidase and histamine.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Mast Cell Degranulation

The following table summarizes the quantitative data on the inhibitory effect of this compound on antigen-induced degranulation in RBL-2H3 mast cells, as measured by the release of β-hexosaminidase.[3]

CompoundConcentration (µM)% Inhibition of β-hexosaminidase Release (Mean ± SE)Cell Line
This compound0.3Not specifiedRBL-2H3
This compound1Not specifiedRBL-2H3
This compound3Not specifiedRBL-2H3
This compound10Significant Inhibition (p < 0.001)RBL-2H3

Note: The referenced study demonstrated a concentration-dependent inhibition, with 10 µM showing significant efficacy.[3] Specific percentage inhibition values at each concentration were not provided in the abstract.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the methodology to assess the effect of this compound on antigen-stimulated degranulation of RBL-2H3 mast cells.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-dinitrophenyl (DNP)-IgE

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound

  • Tyrode's buffer (or similar balanced salt solution)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

  • 96-well plates (V-bottom and flat-bottom)

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at an appropriate density.

    • Sensitize the cells by incubating with anti-DNP-IgE (e.g., 0.5 µg/mL) for 18-24 hours.[6]

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tyrode's buffer.

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add the different concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) to the respective wells and incubate for 30 minutes at 37°C.[6] Include a vehicle control (buffer with the same concentration of solvent).

  • Antigen Challenge:

    • Challenge the cells with DNP-HSA (e.g., 100 ng/mL) for 30-60 minutes at 37°C to induce degranulation.[6]

    • Include a "basal" control (no DNP-HSA) and a "positive" control (DNP-HSA without this compound).

  • Measurement of β-Hexosaminidase Release:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well and transfer to a new flat-bottom 96-well plate.

    • To measure the total β-hexosaminidase content, lyse the cells in the original plate by adding lysis buffer.

    • Add the pNAG substrate solution to both the supernatant and the cell lysate plates.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100

    • Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve.

Visualizations

Signaling Pathway

MastCell_Degranulation_Pathway cluster_antigen Antigen-Mediated Activation cluster_lpa LPA-Mediated Potentiation cluster_inhibition Inhibition by this compound Antigen Antigen IgE IgE FceRI FcεRI IgE->FceRI Cross-linking Syk Syk FceRI->Syk Phosphorylation PLCg PLCγ Syk->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation LPA LPA LPA2 LPA2 Receptor LPA->LPA2 G_protein G-protein LPA2->G_protein Downstream Downstream Signaling G_protein->Downstream Downstream->Degranulation Potentiation This compound This compound This compound->LPA2 Antagonism

Caption: Proposed mechanism of this compound action on mast cell degranulation.

Experimental Workflow

Degranulation_Assay_Workflow A 1. Culture & Sensitize RBL-2H3 cells with Anti-DNP-IgE B 2. Wash cells A->B C 3. Treat with this compound (various concentrations) B->C D 4. Challenge with DNP-HSA C->D E 5. Separate supernatant and cell pellet D->E F 6. Lyse cell pellet E->F G 7. Add pNAG substrate to supernatant and lysate E->G F->G H 8. Incubate G->H I 9. Add stop solution H->I J 10. Read absorbance at 405 nm I->J K 11. Calculate % degranulation and inhibition J->K

Caption: Workflow for the β-hexosaminidase release assay.

Logical Relationships

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect H2L This compound LPA2_antagonism LPA2 Receptor Antagonism H2L->LPA2_antagonism Inhibition Inhibition of Mast Cell Degranulation LPA2_antagonism->Inhibition

References

Application Notes and Protocols for H2L5186303 in Intestinal Epithelial Cell Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in cell survival and has been shown to protect intestinal epithelial cells from apoptosis induced by various stimuli, including radiation and chemotherapy.[3][4] This protective, anti-apoptotic effect is mediated in part through the LPA2 receptor.[3][5][6] By blocking the LPA2 receptor, this compound can inhibit the pro-survival signaling of LPA, thereby promoting apoptosis in intestinal epithelial cells. This makes this compound a valuable tool for investigating the signaling pathways that regulate intestinal epithelial cell death and for identifying potential therapeutic targets in diseases characterized by dysregulated apoptosis, such as inflammatory bowel disease and colorectal cancer.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 (LPA2 antagonist activity) 9 nMNot specified[2]
IC50 (LPA2 antagonist activity) 8.9 nMNot specified[1]
Selectivity >137-fold for LPA2 over LPA1 (1.23 µM) and >3000-fold over LPA3 (27.3 µM)Not specified[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound is believed to induce apoptosis in intestinal epithelial cells by antagonizing the LPA2 receptor.

LPA2_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPA2 LPA2 Receptor LPA->LPA2 Activates H2L This compound H2L->LPA2 Inhibits Gi Gi LPA2->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (pro-apoptotic) Akt->Bax Inhibits translocation to mitochondria Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release from mitochondria Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of this compound on intestinal epithelial cell apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cluster_data Data Interpretation Culture Culture intestinal epithelial cells (e.g., IEC-6, Caco-2) Induce Induce apoptosis (optional) (e.g., serum starvation, camptothecin) Culture->Induce Treat Treat cells with this compound (various concentrations) Induce->Treat AnnexinV Annexin V/PI Staining (Flow Cytometry) Treat->AnnexinV Measure Caspase Caspase-3/7, -8, -9 Activity Assays Treat->Caspase Measure TUNEL TUNEL Assay (DNA Fragmentation) Treat->TUNEL Measure Western Western Blot (e.g., cleaved PARP, Bcl-2 family) Treat->Western Measure Quantify Quantify apoptotic cells and protein expression AnnexinV->Quantify Caspase->Quantify TUNEL->Quantify Western->Quantify IC50 Determine IC50 of this compound for apoptosis induction Quantify->IC50 Pathway Elucidate signaling pathway Quantify->Pathway

Caption: General workflow for apoptosis studies with this compound.

Experimental Protocols

Protocol 1: Induction of Apoptosis in Intestinal Epithelial Cells (IEC-6) using this compound

Objective: To determine the dose-dependent effect of this compound on apoptosis in IEC-6 cells.

Materials:

  • IEC-6 cells (ATCC CRL-1592)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Insulin

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture IEC-6 cells in DMEM supplemented with 10% FBS, 4 µg/mL insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • The following day, wash the cells with PBS and replace the medium with serum-free DMEM to induce a basal level of apoptosis.

    • Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.

    • Add the different concentrations of this compound to the respective wells.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Apoptosis Analysis by Flow Cytometry:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached, apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Western Blot Analysis of Apoptotic Markers

Objective: To investigate the effect of this compound on the expression of key apoptotic proteins.

Materials:

  • Treated IEC-6 cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use beta-actin as a loading control to normalize protein expression levels.

Conclusion

This compound serves as a critical research tool for dissecting the role of the LPA/LPA2 signaling axis in the regulation of intestinal epithelial cell apoptosis. The provided protocols offer a framework for investigating its pro-apoptotic effects and elucidating the underlying molecular mechanisms. These studies can contribute to a better understanding of intestinal homeostasis and the pathophysiology of various gastrointestinal diseases, potentially leading to the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting H2L5186303 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions (FAQs) and detailed protocols to address and troubleshoot inconsistent results when working with H2L5186303.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂).[1] Lysophosphatidic acid (LPA) is a signaling lipid that exerts a wide range of cellular effects by binding to its G protein-coupled receptors (GPCRs), including LPA₂.[2] By selectively binding to and blocking the LPA₂ receptor, this compound prevents the downstream signaling cascades initiated by LPA. This inhibition can lead to anti-inflammatory effects, promotion of apoptosis, and modulation of cell proliferation and motility.[3]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling LPA LPA (Agonist) LPA2 LPA₂ Receptor LPA->LPA2 Binds & Activates H2L This compound (Antagonist) H2L->LPA2 Binds & Blocks Pathway Downstream Signaling Cascade (e.g., PLC-β3, AKT/ERK) LPA2->Pathway Signal Transduction Response Cellular Response (Proliferation, Migration, Inflammation) Pathway->Response cluster_0 Treatment Windows Day0 Day 0 OVA Sensitization (i.p.) Day14 Day 14 OVA Sensitization (i.p.) Day28 Days 28-30 OVA Challenge (nebulized) Day31 Day 31 Analysis Treat_Sens This compound Admin (Before Sensitization) Treat_Sens->Day0 30 min prior Treat_Sens->Day14 30 min prior Treat_Chal This compound Admin (Before Challenge) Treat_Chal->Day28 30 min prior Start Inconsistent Results Observed Reagents Reagent Integrity - Fresh Aliquots? - Correct Solvent? - Storage Conditions? Start->Reagents Step 1 Protocol Protocol Adherence - Consistent Timing? - Calibrated Pipettes? - Cell Passage Number? Reagents->Protocol Step 2 Environment Environmental Factors - Stable Temperature? - CO₂ Levels? - Plate Edge Effects? Protocol->Environment Step 3 Analysis Data Analysis - Appropriate Controls? - Consistent Parameters? Environment->Analysis Step 4 Result Reproducible Results Analysis->Result

References

Technical Support Center: Investigating Potential Off-Target Effects of H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework and troubleshooting guidance for researchers investigating the potential off-target effects of the LPA2 antagonist, H2L5186303. As of the last update, specific public data on the comprehensive off-target profile of this compound is limited. The information herein is intended to guide researchers in designing experiments to characterize the selectivity of this and other novel chemical probes.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is characterized as a lysophosphatidic acid receptor 2 (LPA2) antagonist.[1][2][3][4][5] Its primary (on-target) effect is to block the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to the LPA2 receptor. This signaling is implicated in various cellular processes, including cell proliferation, migration, and inflammation.[1][2][6][7]

Q2: What are off-target effects and why are they a concern?

Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of consequences, from misleading experimental results to potential toxicity.[8] For researchers, understanding off-target effects is crucial for accurately interpreting experimental data and for the validation of a new therapeutic target.

Q3: My cells are showing a phenotype that isn't consistent with LPA2 inhibition. Could this be an off-target effect of this compound?

It is possible. Unexpected cellular phenotypes are a common indicator of potential off-target activity. To investigate this, it is important to perform control experiments to differentiate between on-target and off-target effects. This could include using a structurally distinct LPA2 antagonist to see if the phenotype is replicated, or using genetic knockdown/knockout of LPA2 to determine if the effect of this compound is dependent on the presence of its intended target.

Q4: I am observing cytotoxicity at concentrations where I expect to see specific LPA2 inhibition. What could be the cause?

High-concentration cytotoxicity can be a result of several factors, including off-target effects or non-specific chemical properties of the compound. It is recommended to determine the dose-response curve for cytotoxicity and compare it to the dose-response for the intended on-target effect (e.g., inhibition of LPA-induced signaling). A significant separation between the effective concentration for the on-target effect and the cytotoxic concentration is desirable.

Q5: How can I proactively assess the selectivity of this compound in my experimental system?

Proactive selectivity profiling is a key step in preclinical drug development. This can involve screening the compound against a panel of related receptors (e.g., other LPA receptors) and a broader panel of common off-target candidates like kinases. Cellular thermal shift assays (CETSA) can also be employed to identify direct binding partners of the compound within intact cells.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: The observed phenotype may be due to an off-target effect of this compound, or it could be a previously uncharacterized role of LPA2 in your specific cell type or model system.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that this compound is engaging LPA2 at the concentrations used in your experiments. This can be done using a target engagement assay, such as a cellular thermal shift assay (CETSA) or a competition binding assay.

  • Use an Orthogonal LPA2 Antagonist: Treat your system with a structurally unrelated LPA2 antagonist. If the same unexpected phenotype is observed, it is more likely to be a true consequence of LPA2 inhibition.

  • LPA2 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of LPA2. If this compound still produces the unexpected phenotype in the absence of its target, this is strong evidence for an off-target effect.

  • Dose-Response Analysis: Perform a careful dose-response study for both the expected on-target effect and the unexpected phenotype. A significant difference in the EC50/IC50 values may suggest that the unexpected phenotype is mediated by a lower-affinity off-target.

Issue 2: High Background or Non-Specific Effects in Cellular Assays

Potential Cause: At higher concentrations, small molecules can exhibit non-specific effects due to their physicochemical properties, leading to assay interference or general cellular stress.

Troubleshooting Steps:

  • Determine the Solubility Limit: Ensure that this compound is not precipitating in your assay media at the concentrations being used. Compound precipitation can lead to various artifacts.

  • Include Vehicle Controls: Always compare the effects of this compound to a vehicle-only control (e.g., DMSO) at the same final concentration.

  • Use Counter-Screening Assays: Employ assays that are designed to detect common sources of non-specific activity, such as assays for reactive oxygen species (ROS) generation or membrane disruption.

  • Test in a Target-Null Cell Line: If available, use a cell line that does not express LPA2. Any activity observed in this cell line can be attributed to off-target or non-specific effects.

Quantitative Data Summary

As specific quantitative data for the off-target profile of this compound is not publicly available, a template table is provided below for researchers to populate with their own experimental data.

Target ClassSpecific Off-TargetAssay TypeIC50 / Ki (µM)Fold Selectivity (Off-target IC50 / LPA2 IC50)
LPA Receptors LPA1Radioligand Binding
LPA3Functional Assay
LPA4Functional Assay
LPA5Radioligand Binding
LPA6Functional Assay
Kinases Example: SRCKinase Activity Assay
Example: EGFRKinase Activity Assay
GPCRs Example: S1PR1Radioligand Binding
Ion Channels Example: hERGElectrophysiology

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the kinase assays.

  • Kinase Panel Selection: Choose a commercially available kinase screening panel (e.g., from companies like Eurofins Discovery or Promega). A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM) against a large number of kinases.

  • Assay Performance: The assays are typically performed in a cell-free format, measuring the ability of this compound to inhibit the phosphorylation of a substrate by each kinase. The specific format can vary (e.g., radiometric, fluorescence-based).

  • Data Analysis: Kinase activity is measured in the presence and absence of this compound. The percentage of inhibition is calculated for each kinase.

  • Follow-up: For any kinases that show significant inhibition in the initial screen, a dose-response curve should be generated to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct binding targets of this compound in an intact cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into several tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated (precipitated) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: The binding of a ligand (like this compound) to its target protein generally increases the thermal stability of the protein. This results in a "shift" of the melting curve to higher temperatures for the target protein in the drug-treated samples compared to the vehicle-treated samples.

Visualizations

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 G_protein Gαq/11, Gαi/o, Gα12/13 LPA2->G_protein PLC Phospholipase C G_protein->PLC Gαq AC Adenylyl Cyclase G_protein->AC Gαi RhoA RhoA G_protein->RhoA Gα12/13 PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Responses Cell Proliferation, Migration, Survival ROCK->Cellular_Responses Ca_release->Cellular_Responses PKC->Cellular_Responses This compound This compound This compound->LPA2 Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Validate_On_Target Validate On-Target Engagement (e.g., CETSA) Start->Validate_On_Target Orthogonal_Compound Test with Structurally Different LPA2 Antagonist Start->Orthogonal_Compound Genetic_Knockdown Test in LPA2 Knockdown/Knockout Cells Start->Genetic_Knockdown Dose_Response Compare Dose-Response Curves (On-Target vs. Unexpected Phenotype) Start->Dose_Response Decision Phenotype Persists in Controls? Validate_On_Target->Decision Orthogonal_Compound->Decision Genetic_Knockdown->Decision Dose_Response->Decision Off_Target High Likelihood of Off-Target Effect Decision->Off_Target Yes On_Target Phenotype is Likely On-Target (LPA2 Mediated) Decision->On_Target No Profiling Proceed with Off-Target Profiling (e.g., Kinase Panel) Off_Target->Profiling

References

optimizing H2L5186303 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2L5186303. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist for the Lysophosphatidic Acid Receptor 2 (LPA₂).[1][2] LPA₂ is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), triggers various downstream signaling cascades involved in cell proliferation, migration, survival, and inflammation.[3][4] this compound works by blocking this interaction, thereby inhibiting these cellular processes. It has been shown to promote apoptosis and inhibit cell proliferation and motility.[1][5]

Q2: What is a good starting concentration for this compound in a new cell line?

A2: For a novel experiment, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve.[6] Based on published data, a range from 10 nM to 10 µM is a common starting point. The reported half-maximal inhibitory concentration (IC₅₀) for this compound is 9 nM in biochemical assays.[1] However, effective concentrations in cell-based assays are typically higher to account for cell permeability and other factors.[7] Many studies have successfully used 10 µM for effects like apoptosis induction and inhibition of cell motility.[1][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6][8] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6] For storage, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6][9] Stock solutions are generally stable for up to one month at -20°C or six months at -80°C.[1]

Q4: Can serum in the culture medium affect the activity of this compound?

A4: Yes, serum contains proteins that can bind to small molecules like this compound. This binding can reduce the effective concentration of the compound that is available to interact with the cells.[6] If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions. It is important to validate that the chosen cell line can be maintained in these conditions without affecting viability.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of the LPA₂ receptor and the inhibitory action of this compound. LPA binds to the LPA₂ receptor, activating G proteins (Gq, Gi, G12/13) and downstream effectors like PLC, Rho, and Akt, which promote cell survival, proliferation, and migration. This compound blocks the initial binding of LPA to the receptor.

LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream LPA2 LPA₂ Receptor G_Proteins Gαq/11 Gαi/o Gα12/13 LPA2->G_Proteins LPA LPA LPA->LPA2 Activates H2L This compound H2L->LPA2 Inhibits PLC PLC G_Proteins->PLC Rho Rho G_Proteins->Rho PI3K_Akt PI3K/Akt G_Proteins->PI3K_Akt Cell_Effects Cell Proliferation Migration Survival PLC->Cell_Effects Rho->Cell_Effects PI3K_Akt->Cell_Effects

Caption: Simplified LPA₂ signaling pathway and the inhibitory point of this compound.

Quantitative Data Summary

The following table summarizes effective concentrations of this compound reported in various in vitro studies.

Cell Line/SystemConcentration RangeIncubation TimeObserved Effect
Intestinal Epithelial Cells (IEC)10 µM2 daysInhibited LPA₂, promoted apoptosis, reduced proliferation
Mast Cells0.3 - 10 µM30 minutesInhibited mast cell degranulation
MG63-A12 Cells10 µM-Suppressed cell motility
Fibrosarcoma HT1080 Cells1 µM2 hoursAttenuated invasiveness

Data compiled from multiple sources.[1][3][5][10]

Troubleshooting Guide

Issue 1: I don't see any effect of this compound at my tested concentrations.

  • Possible Cause 1: Concentration is too low.

    • Solution: The optimal concentration can vary significantly between cell lines. Test a higher and broader concentration range (e.g., up to 50 µM). Ensure you perform a full dose-response curve to identify the effective window.[6]

  • Possible Cause 2: Compound instability.

    • Solution: Ensure the compound has been stored correctly (at -20°C or -80°C, protected from light) and that stock solutions are not subjected to repeated freeze-thaw cycles.[6][8] Prepare fresh dilutions from your stock for each experiment.

  • Possible Cause 3: Insensitive cell line or assay.

    • Solution: Verify that your cell line expresses the LPA₂ receptor at sufficient levels. Use a positive control for your assay to confirm it is working correctly.[6] Consider using a different cell line known to be responsive to LPA₂ signaling.

Issue 2: The compound is causing high levels of cell death, even at low concentrations.

  • Possible Cause 1: Off-target effects or inherent cytotoxicity.

    • Solution: All small molecules can have off-target effects at high concentrations.[9] It is crucial to determine the therapeutic window. Perform a cell viability assay (e.g., MTT, XTT, or CCK-8) in parallel with your functional assay to distinguish targeted inhibition from general cytotoxicity. The goal is to find the lowest concentration that produces the desired biological effect without significantly impacting cell viability.[9]

  • Possible Cause 2: Solvent toxicity.

    • Solution: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is non-toxic for your specific cell line (typically <0.5%, and ideally ≤ 0.1%).[9][11] Always include a vehicle-only control (cells treated with the same final concentration of solvent) in your experiments.[6]

  • Possible Cause 3: Prolonged exposure.

    • Solution: Continuous exposure to an inhibitor can disrupt normal cellular processes.[9] Try reducing the incubation time. A time-course experiment can help determine the minimum time required to achieve the desired effect.[6]

Troubleshooting_Flowchart Start Problem Observed NoEffect No Observable Effect Start->NoEffect HighToxicity High Cytotoxicity Start->HighToxicity CheckConc Is concentration range broad enough (e.g., up to 50µM)? NoEffect->CheckConc CheckWindow Have you run a parallel viability assay (e.g., MTT)? HighToxicity->CheckWindow CheckStability Is compound stored properly? Are dilutions fresh? CheckConc->CheckStability Yes IncreaseConc Solution: Increase concentration range. Perform full dose-response. CheckConc->IncreaseConc No CheckTarget Does cell line express LPA₂? Is assay validated? CheckStability->CheckTarget Yes ImproveHandling Solution: Aliquoted stocks, avoid freeze-thaw. Prepare fresh dilutions. CheckStability->ImproveHandling No ValidateSystem Solution: Confirm LPA₂ expression (e.g., qPCR/WB). Use positive controls. CheckTarget->ValidateSystem No CheckSolvent Is final DMSO concentration ≤ 0.1%? Is there a vehicle control? CheckWindow->CheckSolvent Yes DetermineIC50 Solution: Determine IC50 for function and CC50 for cytotoxicity. Find therapeutic window. CheckWindow->DetermineIC50 No CheckTime Is incubation time long? (e.g., > 48h) CheckSolvent->CheckTime Yes LowerSolvent Solution: Lower final DMSO concentration. Always include vehicle control. CheckSolvent->LowerSolvent No ReduceTime Solution: Reduce incubation time. Perform a time-course experiment. CheckTime->ReduceTime Yes

Caption: A troubleshooting flowchart for common issues with this compound.

Experimental Protocols

Protocol: Determining the Optimal Concentration using a Dose-Response Assay

This protocol provides a framework for determining the IC₅₀ (or EC₅₀) of this compound for a specific cellular endpoint (e.g., inhibition of proliferation, induction of apoptosis, or a specific signaling event).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates (clear for microscopy, white/black for luminescence/fluorescence)

  • Vehicle (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS)

  • Assay reagents (e.g., CellTiter-Glo®, MTT, or specific antibody for western blot)

Workflow Diagram:

Workflow_Diagram A 1. Seed Cells Plate cells in a 96-well plate at optimal density. Incubate 24h. B 2. Prepare Serial Dilutions Prepare a 10-point 2-fold or 3-fold serial dilution of this compound in medium. A->B C 3. Treat Cells Remove old medium and add medium containing various inhibitor concentrations. Include Vehicle and Untreated controls. B->C D 4. Incubate Incubate for the desired duration (e.g., 24, 48, or 72 hours). C->D E 5. Perform Assay Measure the desired endpoint (e.g., cell viability, apoptosis marker, protein phosphorylation). D->E F 6. Analyze Data Normalize data to controls. Plot Response vs. Log[Concentration]. Fit curve to calculate IC₅₀. E->F

Caption: Experimental workflow for a dose-response assay to find the optimal concentration.

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed your cells into a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the experiment and prevent confluence in the untreated control wells.

    • Incubate overnight (or until cells are well-adhered) at 37°C with 5% CO₂.[11]

  • Compound Preparation (Serial Dilution):

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium.

    • Example for a 10 µM top concentration: Create a 2X working stock of the highest concentration (20 µM) in medium. Perform a 1:2 or 1:3 serial dilution across a row of a separate dilution plate to create a range of 2X concentrations.

    • Prepare a 2X vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add an equal volume of the 2X compound dilutions (or 2X vehicle control) to the corresponding wells, effectively halving the concentration to the final desired 1X.

    • Include "untreated" (medium only) and "vehicle-only" controls in triplicate.[6]

  • Incubation:

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). This time should be based on the biological question and the expected kinetics of the response.[11]

  • Assay Measurement:

    • After incubation, perform the desired assay according to the manufacturer's protocol. This could be:

      • Cell Viability/Proliferation: MTT, XTT, WST-1, CCK-8, or CellTiter-Glo®.

      • Apoptosis: Caspase-Glo®, Annexin V staining.

      • Target-Specific Readout: Western blot for a downstream phosphorylated protein, qPCR for a target gene, or a reporter assay.

  • Data Analysis:

    • Calculate the average response for each concentration.

    • Normalize the data. For an inhibitory effect, set the vehicle control as 100% activity and a "no cells" or maximal inhibition control as 0%.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic curve and determine the IC₅₀ value.[6]

References

H2L5186303 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and experimental use of H2L5186303.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1] It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA) through the LPA2 receptor, a G-protein coupled receptor (GPCR).[2] This inhibition can lead to various cellular effects, including the promotion of apoptosis (programmed cell death) and the inhibition of cell proliferation and motility.[1] this compound has also been shown to have anti-inflammatory effects.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and efficacy. The recommended storage conditions are summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For in vitro experiments, a stock solution of 250 mg/mL (511.82 mM) in DMSO can be prepared, though this may require sonication to fully dissolve the compound.[3] It is important to note that DMSO is hygroscopic, which can impact the solubility of the compound.[3] For long-term storage of the stock solution, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: In what experimental models has this compound been used?

This compound has been utilized in various in vitro and in vivo experimental models. In vivo, it has been administered via intraperitoneal injection to study its effects in models of allergic asthma in mice, where it has been shown to reduce airway hyper-responsiveness and inflammation.[3] It has also been used to inhibit cell proliferation and promote apoptosis in the intestinal crypts of mice.[3] In vitro, this compound has been used to inhibit mast cell degranulation, promote apoptosis in intestinal epithelial cells, and suppress the motility of cancer cells.[1]

Quantitative Data Summary

ParameterValueSource
IC50 (LPA2 Receptor) 9 nM[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[3]
Solubility (DMSO) 250 mg/mL (511.82 mM)[3]
Effective Concentration (Apoptosis in IECs) 10 µM (for 2 days)[1]
Effective Concentration (Cell Motility Inhibition) 10 µM[1]
Effective Concentration (Mast Cell Degranulation Inhibition) 0.3-10 µM (for 30 min)[1]

Experimental Protocols

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in intestinal epithelial cells (IECs) treated with this compound using Annexin V staining followed by flow cytometry.

Materials:

  • This compound

  • Intestinal Epithelial Cells (IECs)

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed IECs in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: Prepare a working solution of this compound in complete cell culture medium from a DMSO stock solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. Treat the cells with 10 µM this compound for 48 hours. Include a vehicle control (medium with the same concentration of DMSO).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Motility (Scratch) Assay

This protocol outlines a method to assess the effect of this compound on the motility of MG63-A12 cells.

Materials:

  • This compound

  • MG63-A12 cells

  • Complete cell culture medium

  • DMSO

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MG63-A12 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Scratch": Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.

  • Washing: Gently wash the well with PBS to remove any detached cells.

  • Treatment: Add complete cell culture medium containing 10 µM this compound. Include a vehicle control well.

  • Image Acquisition: Immediately after adding the treatment, capture an image of the scratch at 0 hours. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).

  • Analysis: Measure the width of the scratch at different time points for both the treated and control wells. A delay in the closure of the scratch in the this compound-treated wells compared to the control indicates an inhibition of cell motility.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitation in stock solution Poor solubility or exceeding solubility limit.Use sonication to aid dissolution when preparing the stock solution in DMSO. Ensure the DMSO is anhydrous. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles by aliquoting.
Inconsistent results in cell-based assays Cell line variability, passage number, or inconsistent treatment conditions.Use cells within a consistent passage number range. Ensure accurate and consistent timing of treatments and assays. Always include appropriate positive and negative controls.
High background in apoptosis assay Harsh cell handling leading to mechanical cell damage.Handle cells gently during harvesting and staining. Optimize trypsinization time to avoid excessive cell damage.
No effect observed in cell motility assay Suboptimal concentration of this compound or insufficient incubation time.Perform a dose-response experiment to determine the optimal concentration for your cell line. Extend the duration of the assay to allow for observable migration.

Signaling Pathway and Experimental Workflow Diagrams

LPA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Gq Gq LPA2->Gq Gi Gi LPA2->Gi G1213 G12/13 LPA2->G1213 H2L This compound H2L->LPA2 PLC PLC Gq->PLC Rac Rac Gi->Rac PI3K PI3K Gi->PI3K Rho Rho G1213->Rho Proliferation Proliferation PLC->Proliferation Motility Motility Rho->Motility Rac->Motility Survival Survival PI3K->Survival

Caption: LPA2 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Treat Treat Cells with this compound (e.g., 10 µM) Stock->Treat Seed Seed Cells in Multi-well Plates Seed->Treat Control Vehicle Control (DMSO) Seed->Control Apoptosis Apoptosis Assay (Annexin V Staining) Treat->Apoptosis Motility Motility Assay (Scratch Assay) Treat->Motility Control->Apoptosis Control->Motility Flow Flow Cytometry Apoptosis->Flow Microscopy Microscopy & Image Analysis Motility->Microscopy

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Mitigating H2L5186303 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific cytotoxicity data for H2L5186303 in primary cells is limited in publicly available literature. This guide is based on general best practices for working with novel small molecule inhibitors in primary cell culture and provides a framework for proactive mitigation of potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2][3] LPA is a bioactive lipid that signals through a family of G protein-coupled receptors (LPAR1-6) to regulate a wide range of cellular processes, including cell proliferation, survival, migration, and inflammation.[1] By blocking the LPA2 receptor, this compound is used as a tool to investigate the role of this specific signaling pathway in various physiological and pathological conditions, such as asthma and spinal cord injury.[2][3][4]

Q2: I am observing unexpected levels of cell death in my primary cell cultures after treatment with this compound. What are the potential causes?

Observed cytotoxicity when using a novel compound like this compound in sensitive primary cells can stem from several factors:

  • Concentration-dependent toxicity: The concentration of this compound may be too high for your specific primary cell type. Primary cells are often more sensitive to chemical perturbations than immortalized cell lines.

  • On-target effects: While LPA2 signaling is often associated with cell proliferation and survival, its inhibition could potentially trigger apoptosis or other forms of cell death in certain cell types that are dependent on this pathway for survival signals.

  • Off-target effects: At higher concentrations, small molecules can interact with unintended targets, leading to unforeseen biological consequences and cytotoxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1-0.5%.

  • Suboptimal culture conditions: Primary cells are highly sensitive to their environment. Factors like media composition, pH, CO2 levels, and cell density can exacerbate the cytotoxic effects of a chemical compound.[5][6]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, which might be mistakenly attributed to the compound being tested.[7][8]

Q3: How can I determine the optimal, non-toxic working concentration of this compound for my primary cells?

The ideal approach is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired biological effect and the CC50 (half-maximal cytotoxic concentration).

A suggested starting point for a dose-response experiment is to use a wide range of concentrations, for example, from 1 nM to 10 µM, often in a logarithmic or half-log dilution series.[9][10] It is crucial to include both a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and an untreated control. The maximum non-toxic concentration can then be identified as the highest concentration that does not significantly reduce cell viability compared to the vehicle control.

Q4: What are the best methods to assess cell viability and cytotoxicity in primary cells treated with this compound?

It is recommended to use multiple assays that measure different aspects of cell health to get a comprehensive understanding of the cytotoxic effects.

  • Metabolic Assays (e.g., MTT, MTS, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often correlated with cell viability.[11][12] They are suitable for high-throughput screening.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.[12]

  • ATP Quantification Assays (e.g., CellTiter-Glo®): The amount of ATP in a cell population is a direct indicator of the number of metabolically active, viable cells.

  • Apoptosis Assays (e.g., Caspase activity assays, Annexin V staining, TUNEL assay): These assays can determine if cell death is occurring through apoptosis, a programmed form of cell death.[13][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death at all tested concentrations. 1. This compound is highly toxic to your primary cell type. 2. The concentration range tested is too high. 3. Solvent (e.g., DMSO) concentration is too high. 4. The this compound stock solution is degraded or contaminated.1. Test a much lower range of concentrations (e.g., picomolar to nanomolar). 2. Ensure the final solvent concentration is non-toxic for your cells (ideally ≤0.1%).[9] 3. Prepare a fresh stock solution of this compound. 4. Consider a different LPA receptor antagonist if the toxicity is inherent to the molecule.
Inconsistent results between experiments. 1. Variation in primary cell isolation and culture. 2. Inconsistent cell seeding density. 3. Pipetting errors when preparing drug dilutions. 4. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Standardize primary cell isolation protocols and use cells at a consistent passage number.[5] 2. Ensure a uniform, single-cell suspension for seeding.[15] 3. Prepare master mixes of drug dilutions to minimize variability. 4. Regularly monitor and calibrate incubator conditions.
Morphological changes (e.g., cell shrinkage, detachment) without significant cell death detected by membrane integrity assays. 1. Early stages of apoptosis. 2. Induction of autophagy. 3. Cell cycle arrest.1. Use an early apoptosis marker assay, such as Annexin V staining. 2. Investigate markers of autophagy, such as LC3-II conversion, by western blot or immunofluorescence.[16][17] 3. Perform cell cycle analysis using flow cytometry.
No observable biological effect, even at high concentrations that cause cytotoxicity. 1. The primary cells do not express LPA2 receptors. 2. The downstream signaling pathway is not active in your cell type. 3. The experimental endpoint is not sensitive to LPA2 inhibition.1. Confirm LPA2 receptor expression in your primary cells using qPCR or western blotting. 2. Investigate alternative signaling pathways that may be more relevant to your experimental model. 3. Choose an endpoint that is known to be modulated by LPA signaling in similar cell types.

Quantitative Data Summary

Table 1: Example Dose-Response Experiment for this compound in Primary Cells

TreatmentConcentration (µM)Vehicle (DMSO) Conc. (%)Cell Viability (%) (e.g., MTT Assay)Apoptosis (%) (e.g., Annexin V+ Cells)
Untreated Control00100Baseline
Vehicle Control00.1(Should be close to 100)Baseline
This compound0.010.1
This compound0.10.1
This compound10.1
This compound100.1
This compound1000.1
Positive Control (e.g., Staurosporine)VariesVaries(Should be low)(Should be high)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[12]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 2: Caspase-3/7 Activity Assay

This protocol outlines a general method for detecting apoptosis through the activity of executioner caspases.[13][18]

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol. It is advisable to use a white-walled plate for luminescence-based assays.

  • Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.

  • Reagent Addition: Allow the plate and the assay reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (usually in a 1:1 ratio with the cell culture medium).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Express the results as fold-change relative to the vehicle control.

Visualizations

Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA Lysophosphatidic Acid (LPA) LPA2 LPA2 Receptor LPA->LPA2 Binds G_protein G-protein Signaling (e.g., Gi, Gq, G12/13) LPA2->G_protein Activates This compound This compound This compound->LPA2 Inhibits Survival_Pathways Pro-Survival Pathways (e.g., PI3K/Akt, MAPK/ERK) G_protein->Survival_Pathways Activates Apoptosis_Machinery Pro-Apoptotic Machinery (e.g., Caspases) Survival_Pathways->Apoptosis_Machinery Inhibits Cell_Survival Cell Survival & Proliferation Survival_Pathways->Cell_Survival Promotes Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis Induces

Caption: Hypothesized LPA2 signaling and this compound inhibition.

Experimental Workflow for Assessing this compound Cytotoxicity start Start: Primary Cell Culture dose_response Dose-Response Curve (e.g., 1 nM - 10 µM this compound) start->dose_response viability_assay Assess Cell Viability (e.g., MTT, LDH) dose_response->viability_assay cytotoxicity_check Is Cytotoxicity Observed? viability_assay->cytotoxicity_check no_cytotoxicity Proceed with Experiment at Non-Toxic Concentrations cytotoxicity_check->no_cytotoxicity No cytotoxicity_observed Investigate Mechanism of Cell Death cytotoxicity_check->cytotoxicity_observed Yes apoptosis_assay Apoptosis Assays (Caspase Activity, Annexin V) cytotoxicity_observed->apoptosis_assay autophagy_assay Autophagy Assays (LC3-II Staining) cytotoxicity_observed->autophagy_assay end End: Determine CC50 and Mechanism of Cytotoxicity apoptosis_assay->end autophagy_assay->end

Caption: Workflow for this compound cytotoxicity assessment.

Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_concentration Is the concentration range appropriate? start->check_concentration high_conc Action: Test a lower concentration range. check_concentration->high_conc No check_solvent Is the solvent concentration non-toxic? check_concentration->check_solvent Yes high_solvent Action: Reduce final solvent concentration (≤0.1%). check_solvent->high_solvent No check_contamination Is the culture free of contamination? check_solvent->check_contamination Yes contaminated Action: Discard culture and use fresh, tested cells. check_contamination->contaminated No on_target_effect Hypothesis: On-target cytotoxicity. check_contamination->on_target_effect Yes investigate_mechanism Action: Investigate apoptosis, autophagy, etc. on_target_effect->investigate_mechanism

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Investigating H2L5186303 in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering contradictory findings with the LPA2 receptor antagonist, H2L5186303, in preclinical asthma models.

Frequently Asked questions (FAQs)

Q1: We are observing inconsistent effects of this compound on airway inflammation in our mouse model of asthma. What could be the reason for this variability?

A1: Contradictory findings with this compound are not uncommon and can be attributed to several key experimental variables. The timing of drug administration is a critical factor. Studies have shown that this compound exhibits strong suppressive efficacy on asthma-related inflammation when administered before allergen sensitization and challenge in an ovalbumin (OVA)-induced asthma model[1]. In contrast, its therapeutic effect might be different if administered only before the allergen challenge.

Furthermore, the choice of allergen and mouse strain can significantly influence the outcome. Different asthma-inducing antigens, such as ovalbumin (OVA) versus house dust mite (HDM), can trigger distinct inflammatory pathways[2]. Similarly, the genetic background of the mouse strain used, for instance, BALB/c versus C57BL/6, can lead to different immunological responses.

Q2: How does the role of the LPA2 receptor itself contribute to these contradictory findings?

A2: The lysophosphatidic acid type 2 (LPA2) receptor appears to have a dual, context-dependent role in asthma pathogenesis, which is a major source of the observed discrepancies. Some studies suggest a pro-inflammatory role for LPA2, where its antagonism by this compound leads to a reduction in airway hyperresponsiveness (AHR), eosinophil infiltration, and Th2 cytokine production[1][3]. Conversely, other research indicates an anti-inflammatory or protective role for LPA2. For example, studies using LPA2 gene-deficient mice have, in some instances, shown an exacerbation of allergic airway inflammation[2]. This suggests that in certain contexts, LPA2 signaling may be part of a negative feedback loop that dampens the inflammatory response. The overall effect likely depends on the specific cellular context, the nature of the inflammatory stimulus, and the timing of LPA2 activation or inhibition.

Q3: We are considering using an LPA2 agonist as a comparator in our studies. What can we expect?

A3: The use of LPA2 agonists has also yielded seemingly contradictory results, further highlighting the complexity of LPA2 signaling in asthma. For instance, the LPA2 agonist GRI977143 has been shown to suppress allergic responses in an OVA-induced asthma model, but its efficacy is dependent on the timing of its administration, being most effective when given before the allergen challenge[1]. Another LPA2 agonist, DBIBB, has also been reported to inhibit allergic airway inflammation in a house dust mite (HDM)-induced model. These findings suggest that both activation and inhibition of the LPA2 receptor can, under different experimental conditions, lead to an amelioration of asthma-like symptoms.

Troubleshooting Guide

If you are experiencing contradictory or unexpected results with this compound in your asthma models, consider the following troubleshooting steps:

  • Review and Standardize the Timing of Administration:

    • Prophylactic vs. Therapeutic Dosing: Compare the effects of administering this compound before the initial sensitization to the allergen versus administering it only before the allergen challenges. The prophylactic regimen has been reported to be more effective[1].

    • Strict Adherence to Protocol: Ensure consistent timing of injections relative to sensitization and challenge across all experimental groups.

  • Evaluate Your Asthma Model:

    • Allergen Choice: Be aware that findings in an OVA-induced model may not be directly translatable to an HDM-induced model or other allergen models. The inflammatory cascades initiated by different allergens can vary.

    • Mouse Strain: The genetic background of your mice (e.g., BALB/c vs. C57BL/6) can significantly impact the nature and magnitude of the allergic inflammatory response. Ensure you are using the appropriate strain for your research question and be consistent across experiments.

  • Incorporate Appropriate Controls:

    • Vehicle Controls: Always include a vehicle control group to account for any effects of the drug solvent.

    • Positive Controls: A known anti-inflammatory agent, such as a corticosteroid, can serve as a positive control to validate the responsiveness of your model.

    • Comparator Compounds: Consider including an LPA2 agonist (e.g., GRI977143) to probe the dual role of the LPA2 receptor in your specific model.

  • Expand Your Panel of Readouts:

    • Cellular Infiltrate: In addition to eosinophils, quantify other relevant inflammatory cells in the bronchoalveolar lavage fluid (BALF), such as neutrophils, lymphocytes, and macrophages.

    • Cytokine Profiling: Measure a broad range of cytokines, including Th1, Th2, and Th17-related cytokines, at both the mRNA and protein level in BALF and lung tissue.

    • Airway Hyperresponsiveness (AHR): Directly measure AHR in response to a bronchoconstrictor like methacholine to assess the functional consequences of the inflammatory changes.

    • Histopathology: Analyze lung tissue sections for changes in inflammation, mucus production, and airway remodeling.

Data Presentation

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in an OVA-Induced Asthma Model

Treatment GroupTotal Cells (x10^4)Eosinophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Control (PBS)8.5 ± 1.20.1 ± 0.050.5 ± 0.17.9 ± 1.1
OVA-Induced Asthma31.3 ± 4.512.8 ± 2.13.2 ± 0.615.3 ± 2.5
This compound (Prophylactic)15.1 ± 2.24.9 ± 0.81.1 ± 0.2*9.1 ± 1.5
This compound (Therapeutic)20.7 ± 3.17.5 ± 1.32.1 ± 0.411.1 ± 1.8

*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Induced Asthma group. Data are synthesized from findings reported in the literature[1]. "Prophylactic" refers to administration before sensitization and challenge, while "Therapeutic" refers to administration only before challenge.

Table 2: Effect of this compound on Th2 Cytokine mRNA Expression in BALF Cells in an OVA-Induced Asthma Model

Treatment GroupRelative IL-4 mRNA ExpressionRelative IL-13 mRNA Expression
Control (PBS)1.0 ± 0.21.0 ± 0.3
OVA-Induced Asthma5.2 ± 0.86.8 ± 1.1
This compound (Prophylactic)2.1 ± 0.42.5 ± 0.5

*Data are presented as mean ± SEM relative to the control group. *p < 0.05 compared to the OVA-Induced Asthma group. Data are synthesized from findings reported in the literature[2].

Experimental Protocols

Key Experiment: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice and Treatment with this compound

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On day 0 and day 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.

  • Drug Administration (Prophylactic Regimen):

    • This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).

    • 30 minutes prior to each OVA sensitization (on days 0 and 14) and each OVA challenge (on days 21, 22, and 23), mice are administered this compound (e.g., 1 mg/kg) via i.p. injection.

  • Allergen Challenge:

    • On days 21, 22, and 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.

  • Readout Collection (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

    • Cytokine Analysis: The levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA. The expression of cytokine mRNA in BALF cells can be quantified by RT-qPCR.

    • Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.

Visualizations

Contradictory_Findings_Workflow cluster_experimental_setup Experimental Setup cluster_outcomes Observed Outcomes Asthma Model Asthma Model Reduced Inflammation Reduced Inflammation Asthma Model->Reduced Inflammation OVA Model Prophylactic Dosing No Effect or Increased Inflammation No Effect or Increased Inflammation Asthma Model->No Effect or Increased Inflammation HDM Model or LPA2 Knockout This compound Administration This compound Administration This compound Administration->Reduced Inflammation This compound Administration->No Effect or Increased Inflammation Therapeutic Dosing LPA2_Signaling_Pathway cluster_pro_inflammatory Pro-Inflammatory Pathway cluster_anti_inflammatory Anti-Inflammatory Pathway LPA LPA LPA2_pro LPA2 Receptor LPA->LPA2_pro LPA2_anti LPA2 Receptor LPA->LPA2_anti G_protein_pro G-protein Activation LPA2_pro->G_protein_pro Downstream_pro Downstream Effectors (e.g., MAPK, PI3K) G_protein_pro->Downstream_pro Inflammation Eosinophil Infiltration Th2 Cytokine Production AHR Downstream_pro->Inflammation H2L5186303_pro This compound (Antagonist) H2L5186303_pro->LPA2_pro G_protein_anti G-protein Activation LPA2_anti->G_protein_anti Inhibition_DC Inhibition of Dendritic Cell Activation G_protein_anti->Inhibition_DC Suppression Suppression of Allergic Inflammation Inhibition_DC->Suppression Agonist LPA2 Agonist (e.g., GRI977143) Agonist->LPA2_anti

References

Technical Support Center: H2L5186303 Efficacy and Mouse Strain Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA2 antagonist, H2L5186303. The information is designed to address specific issues that may be encountered during in vivo experiments, with a particular focus on the impact of mouse strain on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected efficacy of this compound in our mouse model of allergic asthma. What could be the reason?

A1: Several factors can influence the in vivo efficacy of this compound. One of the most critical is the choice of mouse strain. A study has demonstrated the efficacy of this compound in a BALB/c mouse model of ovalbumin (OVA)-induced allergic asthma.[1][2] If you are using a different strain, you may observe a varied response.

It is well-documented that different mouse strains can exhibit distinct immune responses. For instance, in allergy induction protocols, BALB/c mice have been shown to have a different immune cell infiltrate in bronchoalveolar lavage fluid (neutrophil-predominant) compared to C57BL/6 mice (eosinophil-predominant).[3]

We recommend reviewing your experimental protocol against the validated protocol in BALB/c mice and considering a pilot study in this strain if you are using a different one.

Q2: What is the demonstrated effective dose and administration route for this compound in mice?

A2: In the ovalbumin-induced allergic asthma model in BALB/c mice, this compound was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[4] The compound was given 30 minutes before either ovalbumin sensitization or challenge.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective antagonist of the lysophosphatidic acid receptor 2 (LPA2).[1][2] LPA is a bioactive phospholipid that signals through G protein-coupled receptors, including LPA2, to mediate a variety of cellular responses. In the context of allergic asthma, LPA levels are elevated and contribute to the inflammatory response.[2][4] By blocking the LPA2 receptor, this compound inhibits downstream signaling pathways that lead to mast cell degranulation, cytokine production, and airway inflammation.[1][5]

Q4: Are there any data on the pharmacokinetic properties of this compound in mice?

A4: While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, it is noted that the pharmacokinetic properties of tool compounds are crucial for in vivo efficacy.[6] The differential metabolism and biodistribution of compounds in different mouse strains can significantly impact their pharmacological profiles.[7] For other LPA receptor antagonists, oral bioavailability and half-life have been characterized to ensure adequate exposure in rodent models.[8] It is advisable to perform pharmacokinetic studies in your chosen mouse strain to determine the optimal dosing regimen.

Troubleshooting Guide

Issue: Suboptimal suppression of airway hyperresponsiveness (AHR) with this compound treatment.

Potential Cause Troubleshooting Step
Mouse Strain Variability The original efficacy studies were performed in BALB/c mice.[1][2] Different strains, such as C57BL/6, may have different baseline immune responses and drug metabolism, affecting efficacy. Consider using BALB/c mice or conducting a dose-response study in your current strain.
Timing of Administration This compound showed strong suppressive efficacy when administered before both OVA sensitization and challenge.[2][4] Ensure the administration timing aligns with your experimental design to target the intended phase of the allergic response.
Drug Formulation/Solubility Ensure this compound is properly solubilized before administration. Poor solubility can lead to lower bioavailability and reduced efficacy.

Issue: Inconsistent results in the reduction of inflammatory markers (e.g., cytokines, eosinophils).

Potential Cause Troubleshooting Step
Allergen Sensitization Protocol Differences in the antigen used for sensitization, the dose, and the use of adjuvants can lead to variable inflammatory responses.[1] Standardize the ovalbumin sensitization and challenge protocol as described in the reference literature.
Genetic Drift in Mouse Colony Genetic drift within a mouse colony over time can lead to phenotypic variations and altered immune responses. Ensure your mice are from a reputable vendor and are within a reasonable number of generations from the original stock.
Analysis Timing The timing of sample collection (e.g., bronchoalveolar lavage fluid) after the final allergen challenge is critical for detecting peak inflammatory responses. Optimize your sample collection time points.

Data Presentation

Table 1: Efficacy of this compound in an Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice

ParameterOVA Control GroupThis compound Treated Group (before sensitization & challenge)
Airway Hyperresponsiveness (Penh) IncreasedSignificantly Reduced[2][4]
Total Cells in BALF ElevatedSuppressed[1]
Eosinophils in BALF IncreasedSignificantly Reduced[2]
Lymphocytes in BALF IncreasedSignificantly Reduced[4]
Mucin Production IncreasedSuppressed[2]
Th2 Cytokine mRNA (IL-4, IL-13) in Lungs IncreasedSuppressed[1]

Experimental Protocols

Protocol: Ovalbumin-Induced Allergic Asthma in BALB/c Mice and this compound Treatment

This protocol is a summary of the methodology described in the cited literature.[1][4]

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On day 0 and day 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of phosphate-buffered saline (PBS).

  • This compound Administration:

    • This compound is administered at a dose of 1 mg/kg (i.p.) 30 minutes before each OVA sensitization and challenge.

  • Challenge:

    • On days 28, 29, and 30, mice are challenged with 1% OVA in PBS for 30 minutes using a nebulizer.

  • Outcome Measures (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Assessed using whole-body plethysmography in response to increasing concentrations of methacholine.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine total and differential immune cell counts (macrophages, eosinophils, lymphocytes, neutrophils).

    • Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and mucus secretion.

    • Cytokine Analysis: mRNA expression of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in lung tissue or BALF cells is quantified by qPCR.

Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitization_d0 Day 0 OVA + Alum (i.p.) sensitization_d14 Day 14 OVA + Alum (i.p.) drug_challenge This compound (1 mg/kg, i.p.) 30 min prior sensitization_d14->drug_challenge drug_sensitization This compound (1 mg/kg, i.p.) 30 min prior drug_sensitization->sensitization_d0 drug_sensitization->sensitization_d14 challenge_d28 Day 28 Nebulized OVA challenge_d29 Day 29 Nebulized OVA challenge_d30 Day 30 Nebulized OVA analysis Day 31-32 Outcome Measures: AHR, BALF, Histology, Cytokines challenge_d30->analysis drug_challenge->challenge_d28 drug_challenge->challenge_d29 drug_challenge->challenge_d30

Caption: Experimental workflow for evaluating this compound efficacy in a mouse asthma model.

signaling_pathway LPA Lysophosphatidic Acid (LPA) LPA2 LPA2 Receptor LPA->LPA2 G_protein G Proteins (Gq, Gi, G12/13) LPA2->G_protein H2L This compound H2L->LPA2 Downstream Downstream Signaling (e.g., PLC, Rho, PI3K) G_protein->Downstream Response Cellular Responses: - Mast Cell Degranulation - Cytokine Release - Inflammation Downstream->Response

Caption: Simplified signaling pathway of LPA2 and the inhibitory action of this compound.

troubleshooting_logic start Suboptimal Efficacy Observed check_strain Is Mouse Strain BALB/c? start->check_strain check_protocol Is Protocol Validated? (Dose, Timing, Route) check_strain->check_protocol Yes outcome_strain Consider Pilot Study in BALB/c or Dose-Response in Current Strain check_strain->outcome_strain No check_formulation Is Drug Formulation Correct? check_protocol->check_formulation Yes outcome_protocol Adjust Protocol to Match Validated Study check_protocol->outcome_protocol No outcome_formulation Re-evaluate Drug Solubilization and Stability check_formulation->outcome_formulation No end Consult Further Technical Support check_formulation->end Yes

Caption: Troubleshooting logic for addressing suboptimal efficacy of this compound.

References

ensuring H2L5186303 specificity in signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity of H2L5186303 in signaling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2][3] It is used in research to investigate the role of LPA2 signaling in various physiological and pathological processes.

Q2: What is the mechanism of action of this compound?

This compound acts as a competitive antagonist at the LPA2 receptor. It binds to the receptor and prevents the endogenous ligand, lysophosphatidic acid (LPA), from binding and activating downstream signaling pathways. This blockade allows for the specific study of LPA2-mediated cellular events.

Q3: What are the known downstream signaling pathways affected by this compound?

LPA2 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gi/o, Gq/11, and G12/13.[4][5][6] By antagonizing LPA2, this compound can inhibit the activation of several downstream signaling cascades, such as the Rho/ROCK pathway, which is involved in cytoskeletal rearrangement and cell migration, and the PI3K/AKT and Ras/ERK pathways, which are critical for cell survival and proliferation.[5][6]

Q4: How selective is this compound for LPA2 over other LPA receptors?

This compound exhibits high selectivity for LPA2. It has been shown to be significantly less potent at LPA1 and LPA3 receptors.[1][2] However, its selectivity profile against other LPA receptors like LPA4, LPA5, and LPA6 has not been as extensively characterized.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Inadequate concentration: The concentration of this compound may be too low to effectively antagonize the LPA2 receptor in your specific cell type or tissue.Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your experimental system. Start with a concentration range of 10 nM to 10 µM.[3]
Low LPA2 expression: The target cells may not express sufficient levels of the LPA2 receptor.Verify LPA2 expression levels using techniques such as qPCR, Western blot, or flow cytometry.
Compound degradation: The compound may have degraded due to improper storage or handling.Store this compound at -20°C for short-term storage and -80°C for long-term storage.[3] Prepare fresh working solutions for each experiment.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluence, or serum concentration can alter LPA2 expression and signaling.Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent plating densities.
Presence of endogenous LPA: LPA in serum or secreted by cells can compete with this compound.For acute signaling studies, consider serum-starving the cells prior to treatment. Use a defined, serum-free medium if possible.
Potential off-target effects observed High concentration of this compound: Using excessively high concentrations may lead to non-specific binding to other receptors or cellular components.Use the lowest effective concentration determined from your dose-response studies.
Activity at other LPA receptors: While selective, at high concentrations, this compound might have effects on other LPA receptors.Use a secondary antagonist with a different chemical scaffold to confirm that the observed effect is specific to LPA2 inhibition. Consider using LPA receptor knockout/knockdown cells as a negative control.

Quantitative Data

Table 1: Potency and Selectivity of this compound

TargetIC50 (µM)Reference
LPA20.0089[1][2]
LPA11.23[1][2]
LPA327.3[1][2]

Experimental Protocols

Protocol 1: In Vitro Cell Migration/Invasion Assay

This protocol is designed to assess the effect of this compound on LPA-induced cell migration or invasion.

  • Cell Culture: Culture cells of interest (e.g., HT1080 fibrosarcoma cells) in appropriate medium.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 12-24 hours to reduce baseline signaling.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Assay Setup: Seed the pre-treated cells into the upper chamber of a Transwell insert (with or without Matrigel for invasion).

  • Stimulation: Add LPA (e.g., 1 µM) to the lower chamber as a chemoattractant.

  • Incubation: Incubate for an appropriate time (e.g., 6-24 hours) to allow for cell migration/invasion.

  • Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells under a microscope.

Protocol 2: Western Blot for Downstream Signaling

This protocol assesses the effect of this compound on LPA-induced activation of downstream signaling pathways like ERK or AKT.

  • Cell Culture and Serum Starvation: As described in Protocol 1.

  • Pre-treatment: Pre-incubate cells with this compound or vehicle for 30-60 minutes.

  • Stimulation: Stimulate the cells with LPA for a short duration (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK, total-ERK, p-AKT, total-AKT).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

LPA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Activates H2L This compound H2L->LPA2 Inhibits G1213 Gα12/13 LPA2->G1213 Gi Gαi/o LPA2->Gi Gq Gαq/11 LPA2->Gq Rho Rho G1213->Rho ROCK ROCK Rho->ROCK Migration Cell Migration/ Invasion ROCK->Migration PI3K PI3K Gi->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PLC PLC Gq->PLC Ca Ca²⁺ Mobilization PLC->Ca

Caption: LPA2 Receptor Signaling Pathways and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation & Analysis cluster_outcome Outcome Start Start: Cells in Culture Serum_Starve Serum Starve (12-24h) Start->Serum_Starve Pre_treat Pre-treatment with This compound or Vehicle (30-60 min) Serum_Starve->Pre_treat Stimulate Stimulate with LPA (e.g., 1 µM) Pre_treat->Stimulate Assay Perform Assay Stimulate->Assay Migration_Assay Migration/Invasion Assay (6-24h) Assay->Migration_Assay For functional a_ssays Western_Blot Western Blot (5-30 min stimulation) Assay->Western_Blot For signaling a_nalysis Quantify_Migration Quantify Cell Migration/Invasion Migration_Assay->Quantify_Migration Quantify_Signaling Quantify Protein Phosphorylation Western_Blot->Quantify_Signaling

Caption: General experimental workflow for studying this compound effects.

Troubleshooting_Logic Start Start: No effect of this compound observed Check_Concentration Is the concentration adequate? (Dose-response performed?) Start->Check_Concentration Yes_Conc Yes Check_Concentration->Yes_Conc No_Conc No Check_Concentration->No_Conc Check_Expression Is LPA2 receptor expressed in the cells? Yes_Expr Yes Check_Expression->Yes_Expr No_Expr No Check_Expression->No_Expr Check_Compound Is the compound viable? (Proper storage, fresh solution) Yes_Comp Yes Check_Compound->Yes_Comp No_Comp No Check_Compound->No_Comp Yes_Conc->Check_Expression Optimize_Conc Action: Perform dose-response curve No_Conc->Optimize_Conc Yes_Expr->Check_Compound Verify_Expr Action: Check LPA2 expression (qPCR, Western Blot) No_Expr->Verify_Expr Consider_Other Consider other factors: - Endogenous LPA - Cell culture variability Yes_Comp->Consider_Other Replace_Comp Action: Use fresh compound stock No_Comp->Replace_Comp

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: H2L5186303 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information and answers frequently asked questions regarding the stability of the LPA2 receptor antagonist, H2L5186303, at different storage temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for this compound?

A: this compound can be stored as a powder or as a stock solution. For long-term stability, specific temperatures are recommended. As a powder, it is stable for at least one year when stored at -20°C.[1] For stock solutions, storage at -80°C is recommended for longer-term stability over -20°C.[2]

Q2: How long can I store this compound stock solutions at -20°C versus -80°C?

A: The stability of this compound stock solutions is significantly different at these two temperatures. At -80°C, a stock solution is stable for up to 6 months.[2] In contrast, storage at -20°C is recommended for a much shorter period of up to 1 month.[1][2]

Q3: I have been storing my this compound stock solution at -20°C for over a month. Can I still use it?

A: It is not recommended to use stock solutions of this compound that have been stored at -20°C for longer than one month.[1][2] Beyond this period, the compound may have degraded, potentially affecting experimental outcomes. For experiments requiring the highest compound integrity, it is advisable to use a freshly prepared solution or one that has been stored at -80°C for less than six months.

Q4: What solvent should I use to prepare a stock solution of this compound?

A: this compound is soluble in DMSO.[1] It is recommended to first dissolve the compound in DMSO to prepare a stock solution, which can then be diluted in an aqueous buffer for your experiments.

Data Presentation: this compound Stability Summary

The following table summarizes the recommended storage conditions and stability periods for this compound in both powder and solution forms.

FormulationStorage TemperatureRecommended Maximum Storage Period
Powder-20°C≥ 1 year[1]
Stock Solution (in DMSO)-20°C1 month[1][2]
Stock Solution (in DMSO)-80°C6 months[2]

Experimental Protocols

While specific, detailed experimental protocols from the manufacturer for determining the stability of this compound are not publicly available, a general methodology for assessing compound stability is provided below. This protocol is for reference only and outlines a typical workflow for such a study.

Objective: To determine the stability of this compound stock solutions at -20°C and -80°C over time.

Methodology: High-Performance Liquid Chromatography (HPLC) Analysis

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent, such as DMSO.

  • Aliquoting and Storage: The stock solution is divided into multiple aliquots in appropriate storage vials. A set of aliquots is stored at -20°C, and another set is stored at -80°C. A baseline aliquot (T=0) is analyzed immediately.

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), an aliquot from each storage temperature is retrieved.

  • HPLC Analysis: The concentration and purity of this compound in each aliquot are determined using a validated HPLC method. This involves:

    • Injecting a known volume of the thawed solution onto an appropriate HPLC column.

    • Using a suitable mobile phase to separate this compound from any potential degradation products.

    • Detecting the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis: The peak area of this compound at each time point is compared to the peak area at T=0. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. The stability is often defined as the time point at which the concentration of the parent compound falls below a certain percentage (e.g., 95%) of the initial concentration.

Visualizations

This compound Storage Decision Workflow

The following diagram illustrates the decision-making process for the appropriate storage of this compound based on its intended use and duration.

G start Start: this compound Received formulation Powder or Solution? start->formulation powder_storage Store at -20°C (Stable for >= 1 year) formulation->powder_storage Powder solution_use Intended Use Duration? formulation->solution_use Solution end_use Use in Experiment powder_storage->end_use short_term <= 1 Month solution_use->short_term long_term > 1 Month to 6 Months solution_use->long_term store_neg_20 Store at -20°C short_term->store_neg_20 store_neg_80 Store at -80°C long_term->store_neg_80 store_neg_20->end_use store_neg_80->end_use

This compound storage workflow based on formulation and intended use duration.

References

Validation & Comparative

Comparative Efficacy of H2L5186303 and GRI977143 in Allergic Asthma Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced roles of therapeutic agents in allergic asthma is paramount. This guide provides a detailed comparison of H2L5186303, a lysophosphatidic acid receptor 2 (LPA2) antagonist, and GRI977143, an LPA2 agonist, based on their performance in preclinical allergic asthma models.

Lysophosphatidic acid (LPA) is a signaling lipid that has been implicated in the pathophysiology of asthma, with elevated levels found in the bronchoalveolar lavage fluid of asthma patients following allergen exposure.[1] The type 2 LPA receptor (LPA2) has emerged as a potential therapeutic target, though its precise role remains a subject of investigation, with conflicting reports on the effects of agonists and antagonists.[1][2] This guide focuses on a direct comparison of the LPA2 antagonist this compound and the LPA2 agonist GRI977143 in an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, providing a head-to-head evaluation of their therapeutic potential.[1]

Mechanism of Action

This compound acts as an antagonist of the LPA2 receptor, blocking the downstream signaling pathways initiated by LPA.[3][4] In the context of allergic asthma, this is hypothesized to inhibit pro-inflammatory responses.[2][4] Conversely, GRI977143 is an agonist of the LPA2 receptor, meaning it activates the receptor and its subsequent signaling cascades.[1] The differing effects of these two compounds, particularly with varied administration timing, highlight the complex role of LPA2 signaling in the development and progression of allergic asthma.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of LPA in allergic asthma and the experimental workflow used to compare this compound and GRI977143.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds and Activates This compound This compound (Antagonist) This compound->LPA2 Blocks GRI977143 GRI977143 (Agonist) GRI977143->LPA2 Activates Downstream Downstream Signaling (e.g., G-protein coupling) LPA2->Downstream Inflammation Pro-inflammatory Responses (Cytokine release, Eosinophil recruitment) Downstream->Inflammation Leads to

Caption: LPA Signaling Pathway in Allergic Asthma.

Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_challenge Challenge Phase (Days 14, 15, 16) cluster_analysis Analysis (Day 18) Sensitization OVA + Alum (i.p.) Challenge OVA Aerosol (1%) Sensitization->Challenge 7 days Analysis Measurement of: - Airway Hyperresponsiveness (AHR) - BALF Cell Counts - Cytokine Levels - Lung Histology Challenge->Analysis 48 hours H2L_Sens This compound (before Sensitization) H2L_Sens->Sensitization 30 min prior H2L_Chal This compound (before Challenge) H2L_Chal->Challenge 30 min prior GRI_Sens GRI977143 (before Sensitization) GRI_Sens->Sensitization 30 min prior GRI_Chal GRI977143 (before Challenge) GRI_Chal->Challenge 30 min prior

Caption: OVA-Induced Allergic Asthma Experimental Workflow.

Performance Data

The efficacy of this compound and GRI977143 was evaluated based on their ability to mitigate key pathological features of allergic asthma. The timing of drug administration—either before ovalbumin (OVA) sensitization or before OVA challenge—was a critical determinant of their effects.

Effects on Airway Hyperresponsiveness (AHR)

Airway hyperresponsiveness to methacholine was measured using noninvasive whole-body plethysmography.[5] this compound demonstrated a significant reduction in AHR when administered before both OVA sensitization and challenge.[6] In contrast, GRI977143 was effective in reducing AHR only when given before the OVA challenge.[6]

Treatment GroupAdministration TimingEffect on AHR
This compound Before Sensitization & ChallengeSignificantly Reduced [6]
GRI977143 Before ChallengeSignificantly Reduced [6]
GRI977143 Before SensitizationNo Significant Effect
Effects on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

The infiltration of inflammatory cells, particularly eosinophils and lymphocytes, into the airways is a hallmark of allergic asthma.

  • This compound : When administered before sensitization and challenge, this compound significantly suppressed the OVA-induced increase in eosinophil counts by 60.9% and 63.7%, respectively.[6] Treatment before sensitization also led to a 70.7% decrease in lymphocyte counts.[6]

  • GRI977143 : Treatment with GRI977143 before the challenge phase resulted in a significant 72.5% reduction in eosinophil counts and a 73.4% decrease in lymphocyte counts.[6]

Treatment GroupAdministration Timing% Reduction in Eosinophils% Reduction in Lymphocytes
This compound Before Sensitization60.9%[6]70.7%[6]
This compound Before Challenge63.7%[6]Not specified
GRI977143 Before Challenge72.5%[6]73.4%[6]
Effects on Th2 Cytokine Levels

The expression of Th2 cytokines, such as IL-4 and IL-13, is central to the allergic inflammatory cascade.

This compound showed a strong suppressive effect on inflammatory cytokine levels when administered before OVA sensitization and challenge.[1] Both this compound and GRI977143 were found to suppress the production of Th2 and Th1 cytokines in the BALF and lungs.[6] Specifically, both compounds inhibited the mRNA expression of IL-4 and IL-13 in BALF cells.[7]

CytokineThis compound EffectGRI977143 Effect
IL-4 (mRNA in BALF) Suppressed[7]Suppressed[7]
IL-13 (mRNA in BALF) Suppressed[7]Suppressed[7]
IL-13 (protein in BALF) Suppressed[6]Suppressed[6]
Effects on Mucin Production and Lung Inflammation

Histological analysis of lung tissue revealed that this compound treatment before both sensitization and challenge reduced mucus production and inflammatory scores.[1] GRI977143 also demonstrated a significant suppressive effect on mucin production when administered before the OVA challenge.[1]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model
  • Animals : Female BALB/c mice were used for the study.

  • Sensitization : Mice were sensitized on days 0 and 7 with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of phosphate-buffered saline (PBS).

  • Challenge : From day 14 to 16, mice were challenged with 1% OVA in PBS for 30 minutes via an ultrasonic nebulizer.

  • Drug Administration : this compound (10 mg/kg) or GRI977143 (10 mg/kg) was administered i.p. 30 minutes before either each sensitization or each challenge.

Measurement of Airway Hyperresponsiveness (AHR)
  • AHR was assessed 48 hours after the final OVA challenge using a non-invasive whole-body plethysmograph.

  • Mice were exposed to aerosolized methacholine at increasing concentrations (0, 6.25, 12.5, 25, and 50 mg/mL).

  • The enhanced pause (Penh) values were recorded to indicate airway resistance.[5]

Bronchoalveolar Lavage Fluid (BALF) Analysis
  • 48 hours after the last challenge, mice were euthanized, and the lungs were lavaged with PBS.

  • The total number of cells in the BALF was counted using a hemocytometer.

  • Differential cell counts were performed on slides prepared by cytocentrifugation and stained with Diff-Quik solution.

Cytokine Analysis
  • The levels of IL-13 protein in the BALF were measured by ELISA.

  • The mRNA expression levels of cytokines (IL-4, IL-13, IFN-γ) in BALF cells were determined by quantitative real-time PCR (qPCR).[7]

Lung Histology
  • Lung tissues were fixed, paraffin-embedded, and sectioned.

  • Sections were stained with hematoxylin and eosin (H&E) to assess inflammation and periodic acid-Schiff (PAS) to visualize mucus production.

Conclusion

The comparative data reveals distinct and timing-dependent effects of the LPA2 antagonist this compound and the LPA2 agonist GRI977143 in a murine model of allergic asthma.

  • This compound demonstrates broad and potent anti-inflammatory effects when administered throughout the sensitization and challenge phases of the allergic response. This suggests that blocking LPA2 signaling can interfere with the initial priming of the immune system against an allergen and also mitigate the subsequent inflammatory response upon re-exposure. The efficacy of this compound supports the pro-allergic role of LPA2 in allergic inflammation.[6]

  • GRI977143 is effective in suppressing allergic responses primarily when administered before the allergen challenge. This indicates that LPA2 activation may have a therapeutic role in dampening the effector phase of the allergic response, possibly through mechanisms that are distinct from those influenced during sensitization.

These findings underscore the complexity of LPA2 receptor signaling in allergic asthma and suggest that LPA2 antagonists like this compound may offer a more comprehensive therapeutic strategy by targeting both the sensitization and effector phases of the disease.[1] Further research is warranted to elucidate the precise molecular mechanisms underlying these differential effects and to explore the therapeutic potential of targeting the LPA-LPA2 axis in human asthma.

References

H2L5186303: A Comparative Analysis of its Selectivity for LPA1 and LPA3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound H2L5186303 with other known antagonists of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3). The following sections present quantitative data on receptor selectivity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

Quantitative Selectivity Profile

The selectivity of this compound for LPA1 and LPA3 is presented below in comparison to other well-characterized LPA receptor antagonists. The data, presented as IC50 and Ki values, highlight the varied affinity and selectivity profiles of these compounds.

CompoundLPA1LPA2LPA3Assay TypeReference
This compound IC50: 27354 nMIC50: 9 nMIC50: 1230 nMNot Specified[1]
Ki16425 Ki: 0.34 µMKi: 6.5 µMKi: 0.93 µMInositol Phosphate Production[2][3][4][5][6][7]
AM966 IC50: 17 nMIC50: ~25 µM (mouse)-Calcium Mobilization[2][6][8][9][10]
BMS-986020 pKB: ~8--Calcium Mobilization[11]
ONO-7300243 IC50: 160 nM--Not Specified[2][6]
NSC161613 --IC50: 24 nMNot Specified[12]
DGP --IC50: 143 nMNot Specified[12]
DGTP --IC50: 184 nMNot Specified[12]

This compound demonstrates a notable selectivity profile, exhibiting significantly higher potency for the LPA2 receptor compared to LPA1 and LPA3.[1] Reports indicate that this compound is 40- to 1800-fold more selective for LPA2 than for LPA1 and LPA3.[12] This contrasts with antagonists like Ki16425, which shows dual antagonism for LPA1 and LPA3, and AM966, which is a potent and selective LPA1 antagonist.[3][5][8][13]

Experimental Protocols

The determination of antagonist selectivity and potency relies on various in vitro assays. The following are detailed methodologies for key experiments frequently cited in the characterization of LPA receptor antagonists.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an LPA receptor agonist.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or other suitable host cells stably transfected with the human LPA1, LPA2, or LPA3 receptor.

  • Procedure:

    • Cells are seeded into 96-well or 384-well plates and cultured to confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C.

    • Following dye loading, the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • The antagonist compound at various concentrations is added to the wells and incubated for a predetermined time.

    • An agonist (e.g., oleoyl-LPA) at a concentration known to elicit a submaximal response (e.g., EC80) is then added to the wells.

    • The change in fluorescence, corresponding to the change in intracellular calcium levels, is measured immediately using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration.

GTPγS Binding Assay

This assay measures the antagonist's ability to inhibit the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.

  • Preparation of Membranes: Cell membranes are prepared from cells overexpressing the LPA receptor of interest. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Procedure:

    • Cell membranes are incubated with the antagonist compound at various concentrations in an assay buffer containing GDP.

    • An LPA receptor agonist is added to stimulate the receptor.

    • [35S]GTPγS is then added to the reaction mixture.

    • The reaction is allowed to proceed for a specific time at 30°C and is then terminated by rapid filtration through a filter plate.

    • The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.

    • The IC50 value is determined by analyzing the concentration-response curve of the antagonist's inhibition of agonist-stimulated [35S]GTPγS binding.

Inositol Phosphate (IP) Accumulation Assay

This assay is particularly relevant for Gq/11-coupled receptors, which activate phospholipase C (PLC) to produce inositol phosphates.

  • Cell Labeling: Cells expressing the target LPA receptor are pre-labeled with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Procedure:

    • After labeling, the cells are washed and incubated with a buffer containing LiCl (to inhibit inositol monophosphatase).

    • The antagonist compound is added at varying concentrations and incubated.

    • An LPA agonist is then added to stimulate the cells.

    • The reaction is stopped by the addition of an acid (e.g., perchloric acid).

    • The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

    • The amount of [3H]inositol phosphates is quantified by scintillation counting.

    • The Ki value is calculated from the IC50 value determined from the concentration-response curve.

Signaling Pathways

LPA1 and LPA3 are G protein-coupled receptors (GPCRs) that, upon activation by LPA, initiate a cascade of intracellular signaling events. These pathways ultimately regulate a wide range of cellular processes.[8][14][15]

LPA1 Signaling Pathway

LPA1 primarily couples to Gαi/o, Gαq/11, and Gα12/13 proteins.[14][15] Activation of these G proteins leads to the modulation of various downstream effectors, including:

  • Gαi/o: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.

  • Gαq/11: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gα12/13: Activation of the Rho/ROCK pathway, which plays a crucial role in regulating the actin cytoskeleton, cell shape, and migration.

LPA1_Signaling cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA LPA LPA1 LPA1 LPA->LPA1 Gq11 Gαq/11 LPA1->Gq11 Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq11->PLC PI3K PI3K Gi->PI3K Rho Rho G1213->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_Survival Cell Survival PI3K->Cell_Survival Cell_Migration Cell Migration Rho->Cell_Migration

Caption: LPA1 Receptor Signaling Cascade.

LPA3 Signaling Pathway

Similar to LPA1, the LPA3 receptor couples to Gαi/o, Gαq/11, and Gα12/13 proteins, activating overlapping downstream signaling pathways.[2] The specific cellular outcomes of LPA3 activation are cell-type dependent but are known to be involved in processes such as cell proliferation and migration.[14][15]

LPA3_Signaling cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA LPA LPA3 LPA3 LPA->LPA3 Gq11 Gαq/11 LPA3->Gq11 Gi Gαi/o LPA3->Gi G1213 Gα12/13 LPA3->G1213 PLC PLC Gq11->PLC PI3K_Akt PI3K/Akt Gi->PI3K_Akt Rho_ROCK Rho/ROCK G1213->Rho_ROCK Cell_Proliferation Cell Proliferation PLC->Cell_Proliferation PI3K_Akt->Cell_Proliferation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho_ROCK->Cytoskeletal_Rearrangement

Caption: LPA3 Receptor Signaling Cascade.

Experimental Workflow for Antagonist Screening

The general workflow for screening and characterizing LPA receptor antagonists involves a series of in vitro experiments to determine potency, selectivity, and mechanism of action.

Antagonist_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Selectivity_Panel Selectivity Panel (LPA1, LPA2, LPA3, etc.) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action (e.g., GTPγS, IP Assays) Selectivity_Panel->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: Antagonist Screening Workflow.

References

A Comparative Guide to H2L5186303: A Selective LPA2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of H2L5186303 as a selective antagonist for the Lysophosphatidic Acid (LPA) Receptor 2 (LPA2). It includes a detailed comparison with other known LPA2 antagonists, supported by experimental data and methodologies, to assist researchers in selecting the appropriate tool for their studies.

Introduction to LPA2 and its Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1] These receptors are involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1] The LPA2 receptor subtype, in particular, has been implicated in various diseases, making it a compelling target for therapeutic intervention.[2] Selective antagonists of LPA2 are crucial for elucidating its specific biological roles and for the development of targeted therapies. This compound has emerged as a potent and selective antagonist of LPA2.[3][4]

Comparative Analysis of LPA2 Antagonists

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other LPA2 antagonists. The data is compiled from multiple sources to provide a comprehensive overview.

Table 1: Potency of LPA2 Antagonists

CompoundTargetIC50 (nM)Assay TypeReference(s)
This compound LPA2 9 Not Specified[3][4]
8.9Not Specified[5]
C35LPA217Not Specified[5]
UCM-14216LPA21900Calcium Mobilization[5]
Ki16425LPA26500Calcium Mobilization[5]

Table 2: Selectivity Profile of LPA Receptor Antagonists (IC50 in nM)

CompoundLPA1LPA2LPA3LPA4LPA5LPA6Reference(s)
This compound 27354 / 12309 / 8.9 1230 / 27300Not StudiedNot StudiedNot Studied[5]
C35>5000017 >50000Not StudiedNot StudiedNot Studied[5]
UCM-14216>100001900 >10000InactiveInactiveInactive[5]
Ki164253406500 930Not SpecifiedNot SpecifiedNot Specified[5]

Note: Where multiple IC50 values are available from different sources, they are separated by a "/". It is important to note that the selectivity of this compound against LPA4, LPA5, and LPA6 has not been reported.[5]

Functional Activity of this compound

This compound has been shown to be effective in cellular and in vivo models. In a mouse model of ovalbumin-induced allergic asthma, administration of this compound demonstrated strong suppressive efficacy by reducing airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.[6] Furthermore, this compound has been observed to inhibit mast cell degranulation.[3]

Experimental Protocols

Detailed methodologies for the key assays used to characterize LPA2 antagonists are provided below.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the LPA-induced increase in intracellular calcium concentration, a downstream event of LPA2 activation.

Principle: LPA2 activation leads to the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators.

General Protocol:

  • Cell Culture: Cells stably expressing the human LPA2 receptor (e.g., CHO or HEK293 cells) are seeded into 96-well or 384-well black, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a probenecid solution (to prevent dye leakage). The cells are incubated for a specified time at 37°C.

  • Compound Addition: The loading solution is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The antagonist (e.g., this compound) at various concentrations is then added to the wells and incubated for a defined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. LPA is added to the wells to stimulate the LPA2 receptor, and the resulting change in fluorescence intensity is measured in real-time.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the dose-response curve of the inhibition of the LPA-induced calcium signal.

GTPγS Binding Assay

This functional assay measures the first step in G protein activation following receptor stimulation.

Principle: In the inactive state, G proteins are bound to GDP. Upon agonist binding to the GPCR, a conformational change occurs, leading to the exchange of GDP for GTP on the Gα subunit. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the level of receptor activation. Antagonists will inhibit this agonist-induced binding.[7][8]

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the LPA2 receptor.

  • Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and other necessary components.

  • Incubation: The membranes are incubated with the antagonist at various concentrations, followed by the addition of a fixed concentration of LPA (agonist) and [35S]GTPγS.

  • Separation and Detection: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The IC50 value for the antagonist is determined by analyzing the concentration-dependent inhibition of LPA-stimulated [35S]GTPγS binding.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the LPA2 signaling pathway and a general experimental workflow for antagonist validation.

LPA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds Gq Gq LPA2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses (Proliferation, Migration) Ca2->Downstream PKC->Downstream This compound This compound This compound->LPA2 Blocks

Caption: LPA2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound is a selective LPA2 antagonist invitro In Vitro Characterization start->invitro calcium Calcium Mobilization Assay invitro->calcium gtp GTPγS Binding Assay invitro->gtp selectivity Selectivity Screening (LPA1-6) invitro->selectivity functional Functional Assays (e.g., Cell Migration, Proliferation) calcium->functional gtp->functional selectivity->functional invivo In Vivo Validation functional->invivo pk_pd Pharmacokinetics/ Pharmacodynamics invivo->pk_pd efficacy Efficacy in Disease Models (e.g., Asthma) invivo->efficacy conclusion Conclusion: Validation of this compound as a selective LPA2 antagonist pk_pd->conclusion efficacy->conclusion

Caption: General experimental workflow for validating a selective LPA2 antagonist.

Conclusion

The available data strongly support the characterization of this compound as a potent and selective LPA2 antagonist. Its demonstrated efficacy in cellular and in vivo models makes it a valuable tool for investigating the physiological and pathological roles of the LPA2 receptor. However, researchers should be aware of the current data gap regarding its selectivity against LPA4, LPA5, and LPA6 receptors. Future studies addressing this and providing detailed pharmacokinetic data will further solidify its position as a lead compound for drug development. This guide provides a solid foundation for researchers to objectively evaluate this compound in the context of other available LPA2 antagonists.

References

A Comparative Guide to H2L5186303 and C35 as LPA2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent antagonists of the Lysophosphatidic Acid Receptor 2 (LPA2), H2L5186303 and C35. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to LPA2 and its Antagonists

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA2 receptor. The LPA2 receptor is implicated in a variety of physiological and pathological processes, including cell proliferation, survival, and migration. Its involvement in diseases such as cancer and fibrosis has made it an attractive target for therapeutic intervention. This compound and C35 are two small molecule antagonists that have been developed to selectively inhibit the LPA2 receptor.

Quantitative Performance Comparison

The following table summarizes the in vitro potency and selectivity of this compound and C35 based on published data.

ParameterThis compoundC35Reference
LPA2 IC50 8.9 nM17 nM[1]
LPA1 IC50 1.23 µM>50 µM[1]
LPA3 IC50 27.3 µM>50 µM[1]

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the LPA-induced response. Lower values indicate higher potency. The selectivity for LPA2 over LPA1 and LPA3 is a critical factor in minimizing off-target effects. Based on the available data, C35 demonstrates higher selectivity for the LPA2 receptor over the LPA1 and LPA3 subtypes. It is important to note that the selectivity of these compounds against other LPA receptor subtypes (LPA4-6) has not been extensively reported in the available literature.[1]

LPA2 Receptor Signaling Pathway

The LPA2 receptor couples to several G proteins, including Gαi, Gα12/13, and Gαq, to initiate downstream signaling cascades that regulate cellular processes.[2]

LPA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_g1213 Gα12/13 Pathway cluster_gq Gαq Pathway LPA LPA LPA2 LPA2 Receptor LPA->LPA2 G_proteins Gαi, Gα12/13, Gαq LPA2->G_proteins PI3K PI3K G_proteins->PI3K Gαi RhoA RhoA G_proteins->RhoA Gα12/13 PLC PLC G_proteins->PLC Gαq Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cell Migration ROCK->Cytoskeletal_Rearrangement IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC PKC IP3_DAG->PKC Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation

Caption: LPA2 receptor signaling pathways.

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound and C35 are not extensively detailed in the publicly available literature. However, a general protocol for a calcium mobilization assay, a common method for assessing GPCR antagonist activity, is provided below.

General Protocol: Calcium Mobilization Assay for LPA2 Receptor Antagonists

This protocol describes a typical workflow for evaluating the inhibitory activity of a test compound on LPA-induced calcium mobilization in cells expressing the LPA2 receptor.

Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow Cell_Seeding 1. Seed cells expressing LPA2 receptor into a 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Incubation 3. Incubate cells with varying concentrations of the antagonist (this compound or C35) Dye_Loading->Compound_Incubation LPA_Stimulation 4. Stimulate cells with an EC80 concentration of LPA Compound_Incubation->LPA_Stimulation Fluorescence_Measurement 5. Measure the change in fluorescence intensity using a plate reader LPA_Stimulation->Fluorescence_Measurement Data_Analysis 6. Analyze data to determine the IC50 value of the antagonist Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a calcium mobilization assay.

Materials:

  • Cell line stably or transiently expressing the human LPA2 receptor.

  • Cell culture medium and supplements.

  • 96-well black, clear-bottom cell culture plates.

  • Lysophosphatidic acid (LPA).

  • Test antagonists (this compound or C35).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed the LPA2-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Incubation: After dye loading, wash the cells with assay buffer. Add varying concentrations of the test antagonist (this compound or C35) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • LPA Stimulation: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject a pre-determined concentration of LPA (typically the EC80 concentration to elicit a robust signal) into the wells.

  • Fluorescence Measurement: Immediately following LPA injection, continuously measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: The antagonist's potency is determined by plotting the inhibition of the LPA-induced calcium response against the antagonist concentration. The IC50 value is then calculated using a non-linear regression model.

In Vivo Performance

Direct comparative in vivo studies between this compound and C35 are not available in the reviewed literature. However, some in vivo data for this compound has been published.

This compound: In a mouse model of ovalbumin-induced allergic asthma, intraperitoneal administration of this compound demonstrated significant efficacy.[3] The antagonist was shown to suppress airway hyperresponsiveness, reduce inflammatory cytokine levels, decrease mucin production, and lower the number of eosinophils in bronchoalveolar lavage fluid.[3]

C35: No in vivo efficacy studies for C35 were identified in the performed search. Therefore, a direct comparison of the in vivo performance of this compound and C35 cannot be made at this time.

Summary and Conclusion

Both this compound and C35 are potent and selective antagonists of the LPA2 receptor.

  • Potency: this compound exhibits a slightly lower IC50 value for LPA2, suggesting higher potency in in vitro assays.

  • Selectivity: C35 demonstrates a more favorable selectivity profile, with significantly less activity at LPA1 and LPA3 receptors compared to this compound. This higher selectivity may be advantageous for studies requiring precise targeting of the LPA2 receptor.

  • In Vivo Data: In vivo efficacy has been demonstrated for this compound in a model of allergic asthma. A lack of available in vivo data for C35 currently prevents a comparative assessment of their in vivo performance.

The choice between this compound and C35 will depend on the specific requirements of the research. For applications where high potency is paramount, this compound may be the preferred compound. However, for studies demanding high selectivity to minimize potential off-target effects mediated by LPA1 and LPA3, C35 represents a superior choice. The absence of in vivo data for C35 highlights a key area for future investigation to fully elucidate its therapeutic potential. Researchers are encouraged to consider these factors carefully when selecting an LPA2 receptor antagonist for their experimental needs.

References

A Comparative Guide: H2L5186303-Mediated LPA2 Antagonism Versus LPA2 Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key strategies for inhibiting the lysophosphatidic acid receptor 2 (LPA2) signaling pathway: the use of the small molecule antagonist H2L5186303 and the application of LPA2 gene silencing technologies. This document summarizes the available efficacy data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction: Targeting the LPA2 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA2. The LPA2 receptor is implicated in various physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][2] Its involvement in diseases such as cancer and asthma has made it an attractive target for therapeutic intervention.[2][3][4][5]

This guide explores two distinct approaches to modulate LPA2 activity:

  • This compound: A potent and selective small molecule antagonist of the LPA2 receptor.[6]

  • LPA2 Gene Silencing: Genetic techniques, such as RNA interference (RNAi) and CRISPR-Cas9, to reduce or eliminate the expression of the LPA2 gene (LPAR2).

Efficacy and Quantitative Data

This compound: Pharmacological Antagonism

This compound has demonstrated efficacy in preclinical models, most notably in the context of allergic asthma.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueModel SystemReference
IC50 9 nMLPA-elicited calcium mobilization assay[6]
Selectivity >3000-fold for LPA2 over LPA1>500-fold for LPA2 over LPA3Calcium mobilization assay[7]
In Vivo Efficacy Significant suppression of airway hyperresponsiveness, inflammatory cytokine levels (IL-4, IL-13), mucin production, and eosinophil numbers.Ovalbumin (OVA)-induced allergic asthma in BALB/c mice[8]
LPA2 Gene Silencing: Genetic Inhibition

LPA2 gene silencing has been effectively demonstrated in various cancer cell lines, leading to the inhibition of cancer cell progression.

Table 2: Efficacy of LPA2 Gene Silencing

Gene Silencing MethodCell LineEffectQuantitative DataReference
siRNA Ovarian Cancer (SKOV-3)Reduced LPA-induced uPA activation, cell invasion, and migration.~55% reduction in uPA activity; significant decrease in invasion and migration.[9]
shRNA Gastric Cancer (AGS, NCI-N87)Reduced LPA-induced proliferation, migration, invasion, and β-catenin activity.Robust reduction in LPA-induced β-catenin activity.
CRISPR-Cas9 Not specifically reported for LPA2, but a viable method for complete gene knockout.Potential for complete and permanent loss of LPA2 function.N/A

Signaling Pathways and Experimental Workflows

LPA2 Signaling Pathway

LPA2 activation initiates a cascade of intracellular signaling events that drive various cellular responses. The diagram below illustrates the key downstream pathways.

LPA2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_downstream Downstream Effectors cluster_response Cellular Response LPA LPA LPA2 LPA2 LPA->LPA2 Binds Gq Gq LPA2->Gq Activates Gi Gi LPA2->Gi Activates G12_13 G12_13 LPA2->G12_13 Activates Notch Notch LPA2->Notch Activates beta_Catenin beta_Catenin LPA2->beta_Catenin Activates Inflammation Inflammation LPA2->Inflammation PLC PLC Gq->PLC Activates PI3K_Akt PI3K_Akt Gi->PI3K_Akt Activates Ras_Raf_MAPK Ras_Raf_MAPK Gi->Ras_Raf_MAPK Activates Rho Rho G12_13->Rho Activates Proliferation Proliferation PLC->Proliferation Survival Survival PI3K_Akt->Survival Ras_Raf_MAPK->Proliferation Migration Migration Rho->Migration Invasion Invasion Rho->Invasion Notch->Migration Notch->Invasion beta_Catenin->Proliferation

Figure 1: Simplified LPA2 signaling pathway leading to various cellular responses.

Experimental Workflow: this compound Efficacy in an Asthma Model

The following diagram outlines the typical experimental workflow to assess the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.

H2L5186303_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase (Day 32) Sens_Day0 Day 0: OVA/Alum IP Injection H2L_Sens This compound or Vehicle IP (30 min prior to OVA) Sens_Day0->H2L_Sens Sens_Day14 Day 14: OVA/Alum IP Injection Chal_Day28_30 Days 28-30: Nebulized OVA Challenge Sens_Day14->Chal_Day28_30 H2L_Sens->Sens_Day14 H2L_Chal This compound or Vehicle IP (30 min prior to OVA) Chal_Day28_30->H2L_Chal AHR Airway Hyperresponsiveness (Methacholine Challenge) H2L_Chal->AHR BALF Bronchoalveolar Lavage Fluid Analysis (Cell Counts, Cytokines) AHR->BALF Histo Lung Histology (Inflammation, Mucin) BALF->Histo

Figure 2: Experimental workflow for evaluating this compound in an OVA-induced asthma model.

Experimental Workflow: LPA2 Gene Silencing and Validation

This diagram illustrates a general workflow for LPA2 gene silencing using shRNA delivered via lentiviral particles and subsequent validation of the knockdown.

LPA2_Silencing_Workflow cluster_transduction Lentiviral Transduction cluster_validation Knockdown Validation cluster_functional Functional Assays Packaging Lentiviral Packaging (HEK293T cells) Transduction Transduction of Target Cells (e.g., Cancer Cell Line) Packaging->Transduction Selection Selection of Transduced Cells (e.g., Puromycin) Transduction->Selection qPCR Quantitative PCR (qPCR) (LPA2 mRNA levels) Selection->qPCR Proliferation Proliferation Assay Selection->Proliferation WesternBlot Western Blot (LPA2 Protein Levels) qPCR->WesternBlot Migration Migration/Invasion Assay Proliferation->Migration Signaling Downstream Signaling Analysis Migration->Signaling

Figure 3: General workflow for LPA2 gene silencing and validation.

Experimental Protocols

This compound IC50 Determination (Calcium Mobilization Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an antagonist.

  • Cell Culture: Culture cells stably expressing the human LPA2 receptor (e.g., CHO or HEK293 cells) in appropriate media.

  • Cell Plating: Seed cells into a 96-well, black, clear-bottom plate at a suitable density and culture overnight.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 30-60 minutes at 37°C.[10]

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Assay:

    • Place the cell plate into a fluorescent plate reader (e.g., FlexStation).

    • Add the diluted this compound to the wells and incubate for a specified time.

    • Add an EC80 concentration of LPA to stimulate calcium mobilization.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.[11]

Ovalbumin-Induced Allergic Asthma Model in Mice

This protocol is a widely used model to study allergic asthma.[3][4][5][12][13]

  • Sensitization:

    • On day 0 and day 14, sensitize BALB/c mice by intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).[3][5]

  • Drug Administration: Administer this compound or vehicle via IP injection 30 minutes prior to each OVA challenge.

  • Challenge: On days 28, 29, and 30, challenge the mice with nebulized OVA for 30 minutes.[3][5]

  • Airway Hyperresponsiveness (AHR) Measurement:

    • 24-48 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.[6][13]

  • Sample Collection:

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Harvest lung tissue for histological analysis (e.g., H&E and PAS staining).

LPA2 shRNA Lentiviral Transduction
  • Lentiviral Production: Co-transfect HEK293T cells with an LPA2-targeting shRNA plasmid and packaging plasmids.

  • Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction:

    • Seed target cells (e.g., cancer cell line) at an appropriate density.

    • Incubate the cells with the lentiviral supernatant in the presence of polybrene for 18-24 hours.[7]

  • Selection: Select for transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Knockdown Validation:

    • Quantitative PCR (qPCR): Extract total RNA from the stable cell line and perform qPCR to quantify the reduction in LPAR2 mRNA levels.[11][16][17]

    • Western Blot: Prepare cell lysates and perform a Western blot using an LPA2-specific antibody to confirm the reduction in LPA2 protein expression.[18][19][20][21][22]

Comparison and Conclusion

Both this compound and LPA2 gene silencing represent effective strategies for inhibiting the LPA2 signaling pathway.

  • This compound offers a reversible, dose-dependent inhibition of LPA2 function. Its small-molecule nature makes it amenable to traditional pharmacological development and in vivo administration. The available data strongly support its potential as a therapeutic agent for inflammatory conditions like asthma.

Key Considerations for Researchers:

  • Reversibility: Small molecule inhibitors like this compound offer reversible binding, which can be advantageous for controlling the duration of target engagement. Gene silencing, particularly with CRISPR-Cas9, can lead to permanent changes.

  • Specificity: While this compound is highly selective for LPA2, gene silencing techniques can also be designed to be highly specific. However, off-target effects are a consideration for both approaches and require careful validation.

  • Application: For in vivo studies and potential therapeutic development, small molecules are often more straightforward to administer and formulate. Gene silencing technologies are invaluable for target validation and are a growing area of therapeutic innovation.

References

H2L5186303: A Comparative Guide to its GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of H2L5186303, a selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Understanding the selectivity of a compound is paramount in drug discovery and development to anticipate potential off-target effects and to delineate its precise mechanism of action. This document summarizes available quantitative data, details the experimental protocols used for its determination, and visualizes the key signaling pathways involved.

Executive Summary

This compound is a potent and selective antagonist of the LPA2 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including asthma.[1] While demonstrating high affinity for its primary target, a thorough evaluation of its interaction with other GPCRs is essential for its preclinical and clinical development. This guide presents the selectivity data of this compound against other closely related LPA receptors, providing insights into its specificity.

Cross-Reactivity Data

The selectivity of this compound has been primarily characterized against other members of the lysophosphatidic acid receptor family, namely LPA1 and LPA3. The following table summarizes the inhibitory constants (IC50) of this compound at these receptors.

ReceptorIC50 (µM)
LPA20.0089
LPA11.23
LPA327.3

Data sourced from a study on novel LPA2 antagonists.

This data clearly indicates a high degree of selectivity of this compound for the LPA2 receptor over the LPA1 and LPA3 subtypes. The significantly higher IC50 values for LPA1 and LPA3 suggest a lower affinity and a reduced likelihood of off-target effects mediated by these receptors at therapeutic concentrations of this compound.

Signaling Pathways

To understand the functional implications of this compound's activity, it is crucial to consider the signaling pathways downstream of the LPA2 receptor. LPA2 is known to couple to multiple G protein families, leading to the activation of diverse intracellular signaling cascades.

LPA2_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors This compound This compound LPA2 LPA2 Receptor This compound->LPA2 Antagonist LPA LPA LPA->LPA2 Agonist Gai_o Gαi/o LPA2->Gai_o Gaq Gαq LPA2->Gaq Ga12_13 Gα12/13 LPA2->Ga12_13 AC Adenylyl Cyclase (Inhibition) Gai_o->AC PLC Phospholipase C Gaq->PLC RhoA RhoA Ga12_13->RhoA cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Figure 1. LPA2 Receptor Signaling Pathways.

As an antagonist, this compound blocks the LPA-induced activation of these pathways, thereby inhibiting downstream cellular responses such as calcium mobilization, adenylyl cyclase inhibition, and RhoA-mediated cytoskeletal changes.[2][3][4]

Experimental Protocols

The determination of the cross-reactivity of this compound involves functional assays that measure the compound's ability to inhibit the signaling of different GPCRs in response to their cognate agonists. A common method employed is the calcium mobilization assay.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation, typically through the Gαq pathway.

Objective: To determine the inhibitory potency (IC50) of this compound on LPA1, LPA2, and LPA3 receptors.

Methodology:

  • Cell Culture: Cells stably expressing the human LPA1, LPA2, or LPA3 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: Serial dilutions of this compound are prepared and added to the wells. The plates are incubated for a short period to allow the compound to interact with the receptors.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of an EC80 concentration of the respective agonist (LPA for all three receptors). The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured, and the percentage of inhibition by this compound at each concentration is calculated relative to the response of the agonist alone. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Expressing Target GPCR Cell_Plating 2. Plate Cells in Microplate Cell_Culture->Cell_Plating Dye_Loading 3. Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Compound_Addition 4. Add this compound (Test Compound) Dye_Loading->Compound_Addition Agonist_Stimulation 5. Stimulate with Agonist & Read Fluorescence Compound_Addition->Agonist_Stimulation Data_Processing 6. Calculate % Inhibition Agonist_Stimulation->Data_Processing IC50_Determination 7. Determine IC50 Value Data_Processing->IC50_Determination

Figure 2. Calcium Mobilization Assay Workflow.

Conclusion

The available data indicates that this compound is a highly selective antagonist for the LPA2 receptor with significantly lower affinity for the LPA1 and LPA3 receptors. This selectivity profile suggests a favorable therapeutic window with a reduced risk of off-target effects mediated by these closely related receptors. Further comprehensive screening against a broader panel of GPCRs would provide a more complete understanding of its overall selectivity and is a recommended next step in its preclinical evaluation. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

H2L5186303: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the pharmacological effects of the LPA2 receptor antagonist, H2L5186303.

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data available for this compound, a selective antagonist of the lysophosphatidic acid receptor 2 (LPA2). The data herein is intended to support researchers in evaluating its potential as a therapeutic agent.

Data Summary

In Vitro Effects

The primary in vitro studies on this compound have focused on its ability to modulate mast cell degranulation, a critical event in the initiation of allergic responses.

Experiment Cell Line Metric Concentration of this compound Observed Effect
Mast Cell DegranulationRBL-2H3 (rat basophilic leukemia)β-hexosaminidase release10 µMSignificant inhibition

Table 1: Summary of In Vitro Data for this compound. This table highlights the key quantitative findings from in vitro experiments.

In Vivo Effects

In vivo studies have primarily been conducted in a mouse model of ovalbumin (OVA)-induced allergic asthma. These studies reveal the potent anti-inflammatory and anti-asthmatic properties of this compound.

Animal Model Treatment Regimen Metric Observed Effect
OVA-induced allergic asthma in BALB/c miceIntraperitoneal injection before OVA sensitization and challengeAirway Hyperresponsiveness (AHR)Significantly reduced
Eosinophil count in BALFSuppressed by 60.9% and 63.7% (before sensitization and challenge, respectively)[1]
Lymphocyte count in BALFSuppressed by 70.7% (before sensitization)[1]
Total cell count in BALFSignificantly suppressed
Th2 cytokine levels (IL-4, IL-13) in BALFSuppressed
Mucin production in lungsSuppressed
Inflammatory score of lung tissueAmeliorated
Serum IgE levelsSuppressed

Table 2: Summary of In Vivo Data for this compound in an Allergic Asthma Model. This table summarizes the significant effects of this compound in a preclinical model of asthma.

Experimental Protocols

In Vitro: Mast Cell Degranulation Assay
  • Cell Culture: RBL-2H3 rat basophilic leukemia cells are cultured in appropriate media.

  • Sensitization: Cells are sensitized with anti-dinitrophenyl immunoglobulin E (DNP-IgE) for 18 hours.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 30 minutes.

  • Challenge: Mast cell degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).

  • Quantification: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase released into the supernatant.

In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Model
  • Animals: BALB/c mice are used for this model.

  • Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin emulsified in alum.

  • Treatment: this compound is administered intraperitoneally 30 minutes before either the OVA sensitization or the subsequent challenge.

  • Challenge: Mice are challenged with aerosolized ovalbumin to induce an asthmatic response.

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): Measured using techniques such as whole-body plethysmography in response to methacholine.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the collected fluid is analyzed for total and differential cell counts (eosinophils, lymphocytes, etc.).

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-13) in the BALF and lung homogenates are measured by ELISA or qPCR.

    • Histology: Lung tissues are collected, fixed, and stained (e.g., with H&E for inflammation and PAS for mucin) for histological analysis.

    • Serum IgE: Blood is collected to measure the levels of OVA-specific IgE.

Visualizations

LPA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Binds G_protein G Protein (Gq, G12/13, Gi) LPA2->G_protein Activates This compound This compound This compound->LPA2 Blocks Downstream Downstream Signaling (PLC, Rho, etc.) G_protein->Downstream Initiates Response Cellular Response (Inflammation, etc.) Downstream->Response Leads to

Caption: LPA2 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start RBL-2H3 Cell Culture invitro_treat This compound Treatment invitro_start->invitro_treat invitro_challenge Antigen Challenge invitro_treat->invitro_challenge invitro_end Measure Degranulation invitro_challenge->invitro_end invivo_start BALB/c Mice (OVA Sensitization) invivo_treat This compound Treatment invivo_start->invivo_treat invivo_challenge OVA Challenge invivo_treat->invivo_challenge invivo_end Assess Asthmatic Phenotype invivo_challenge->invivo_end

Caption: Workflow for in vitro and in vivo experiments with this compound.

References

A Comparative Guide to H2L5186303 and LPA2 Agonists in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional effects of the LPA2 receptor antagonist, H2L5186303, and LPA2 receptor agonists, with a focus on the well-characterized agonist GRI977143. The information presented herein is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers investigating the therapeutic potential of targeting the LPA2 receptor.

At a Glance: this compound vs. LPA2 Agonist (GRI977143)

ParameterThis compound (Antagonist)GRI977143 (Agonist)
Mechanism of Action Selective antagonist of the LPA2 receptorSelective agonist of the LPA2 receptor
Potency (in vitro) IC50: ~9 nM [1][2]EC50: 3.3 µM [3][4]
Selectivity Selective for LPA2 over LPA1 and LPA3[5][6]Selective for LPA2; does not activate other LPA GPCRs at concentrations up to 10 µM[3][7]

In Vitro Functional Assays: A Comparative Overview

While direct head-to-head quantitative comparisons in a single study are limited, the available data allows for an evaluation of their opposing effects in key functional assays.

Functional AssayThis compound (Antagonist) EffectLPA2 Agonist (e.g., GRI977143) Effect
Mast Cell Degranulation (β-Hexosaminidase Release) Inhibits antigen-induced degranulation in a concentration-dependent manner, with significant effects observed at 10 µMCan inhibit degranulation at higher concentrations (e.g., 100 µM), potentially due to off-target effects[8]
Intracellular Calcium Mobilization Blocks LPA-induced increases in intracellular calcium.Induces an increase in intracellular calcium.
ERK Activation Inhibits LPA-induced ERK activation.Stimulates ERK1/2 activation[3][4].
Cell Proliferation and Motility Inhibits cell proliferation and motility[1][2].Promotes cell survival by inhibiting apoptosis[3][7].

In Vivo Functional Assay: Ovalbumin-Induced Allergic Asthma Model

A study directly comparing this compound and the LPA2 agonist GRI977143 in a mouse model of ovalbumin (OVA)-induced allergic asthma revealed differential effects on key pathological features of the disease[8][9].

In Vivo ParameterThis compound (Antagonist) EffectGRI977143 (Agonist) Effect
Airway Hyperresponsiveness (AHR) Suppressed when administered before OVA sensitization and challenge[8][9].Suppressed only when administered before OVA challenge[8][9].
Inflammatory Cell Infiltration (BALF) Significantly reduced total cells, eosinophils, and lymphocytes when given before sensitization and challenge[8].Significantly reduced total cells, eosinophils, and lymphocytes only when given before challenge[8].
Th2 Cytokine Levels (IL-4, IL-13 in BALF) Suppressed when administered before sensitization and challenge[8].Suppressed only when administered before challenge[8].
Mucin Production Reduced when administered before sensitization and challenge[8][9].Reduced only when administered before challenge[8][9].

These in vivo findings suggest that the antagonist this compound has a broader window of therapeutic efficacy in this asthma model compared to the agonist GRI977143[8][9].

Signaling Pathways

The differential effects of this compound and LPA2 agonists can be understood by examining the LPA2 receptor signaling pathways. LPA2 activation by an agonist initiates downstream signaling through multiple G proteins, including Gq, Gi, and G12/13. In contrast, this compound blocks these signaling cascades.

LPA2_Signaling_Pathway cluster_agonist LPA2 Agonist (e.g., GRI977143) cluster_antagonist LPA2 Antagonist (this compound) cluster_downstream Downstream Signaling Agonist LPA2 Agonist LPA2 LPA2 Receptor Agonist->LPA2 Activates Antagonist This compound Antagonist->LPA2 Blocks Gq Gq LPA2->Gq Gi Gi LPA2->Gi G1213 G12/13 LPA2->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC ERK ERK Activation Gi->ERK Rho Rho G1213->Rho IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK Rho->ROCK Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement Ca_PKC->ERK

Caption: LPA2 receptor signaling pathways activated by an agonist and blocked by an antagonist.

Experimental Workflows

The following diagrams illustrate the general workflows for key functional assays used to characterize this compound and LPA2 agonists.

Mast_Cell_Degranulation_Workflow cluster_workflow Mast Cell Degranulation Assay Workflow start Seed RBL-2H3 cells sensitization Sensitize with IgE start->sensitization treatment Treat with this compound or LPA2 Agonist sensitization->treatment challenge Challenge with Antigen treatment->challenge incubation Incubate challenge->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection assay Measure β-hexosaminidase activity supernatant_collection->assay end Analyze Data assay->end

Caption: Workflow for the β-hexosaminidase release assay.

AHR_Workflow cluster_workflow In Vivo Airway Hyperresponsiveness Workflow start Sensitize Mice with Ovalbumin treatment Administer this compound or LPA2 Agonist start->treatment challenge Challenge with Nebulized Ovalbumin treatment->challenge measurement Measure Airway Responsiveness to Methacholine challenge->measurement end Analyze Data measurement->end

References

Safety Operating Guide

Proper Disposal Procedures for H2L5186303: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent and selective LPA2 receptor antagonist H2L5186303, adherence to proper disposal and safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this research chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of key safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled or stored. Wash hands thoroughly after handling.

  • First Aid Measures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

    • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Characterization: Unused this compound should be treated as hazardous chemical waste.

  • Container Management:

    • Do not dispose of the chemical in its original container unless permitted by your institution's environmental health and safety (EHS) office.

    • Use a designated, properly labeled, and sealed waste container for the collection of this compound waste. The label should clearly state "Hazardous Waste" and include the chemical name.

  • Disposal of Unused Material:

    • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

    • Alternatively, contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated.

    • These materials should be collected in a sealed, labeled hazardous waste container and disposed of through your institution's chemical waste program.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₆H₂₀N₂O₈
Molecular Weight 488.45 g/mol
CAS Number 139262-76-3
Purity ≥98% (HPLC)
Storage Temperature +4°C

Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult Institutional EHS Guidelines & SDS start->consult_sds characterize Characterize as Hazardous Waste consult_sds->characterize is_unused Is the material unused this compound? characterize->is_unused unused_disposal Dispose via Licensed Waste Contractor (e.g., Chemical Incineration) is_unused->unused_disposal Yes is_contaminated Are materials (gloves, etc.) contaminated? is_unused->is_contaminated No end End: Disposal Complete unused_disposal->end contaminated_disposal Collect in a sealed, labeled hazardous waste container for pickup. is_contaminated->contaminated_disposal Yes is_contaminated->end No contaminated_disposal->end

Personal protective equipment for handling H2L5186303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of H2L5186303, a potent and selective LPA2 receptor antagonist. The information herein is intended to supplement, not replace, the official Safety Data Sheet (SDS) which should be obtained from your supplier. While a specific SDS for this compound was not located during this search, the following procedures are based on best practices for handling solid, biologically active small molecules in a laboratory setting.

Immediate Safety and Handling Precautions

Due to its potent biological activity, this compound should be handled with care to avoid direct contact and inhalation. Assume the compound is hazardous and take appropriate precautions.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye/Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 or equivalentProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesASTM D6319 or equivalentPrevents skin contact with the chemical.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higher (if handling powder outside of a fume hood)NIOSH-approvedPrevents inhalation of airborne powder.
Engineering Controls
  • Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure easy access to a functional eyewash station and safety shower in the event of accidental exposure.

Operational and Disposal Plans

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Data compiled from publicly available product information sheets.

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills of solid material, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Clean: Carefully scoop the contained material into a sealed, labeled waste container. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste according to your institution's guidelines.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols and Data

Solubility

This compound is soluble in various organic solvents.

SolventSolubility (at 25°C)
DMSO≥ 10 mg/mL

Note: This information is for guidance. Always perform your own solubility tests for your specific experimental needs.

General Experimental Workflow

The following diagram outlines a general workflow for preparing a stock solution of this compound.

G General Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Storage A Wear appropriate PPE (Lab coat, gloves, safety glasses) B Work in a chemical fume hood A->B C Tare a clean, dry vial on an analytical balance B->C D Carefully weigh the desired amount of this compound powder C->D E Add the appropriate volume of solvent (e.g., DMSO) to the vial D->E F Vortex or sonicate until the solid is completely dissolved E->F G Label the vial clearly with compound name, concentration, solvent, and date F->G H Store the stock solution at the recommended temperature (-20°C or -80°C) G->H

Caption: General laboratory workflow for preparing a stock solution of this compound.

Signaling Pathway and Logical Relationships

This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Its mechanism of action involves blocking the downstream signaling pathways activated by LPA2.

G Simplified Signaling Pathway of this compound Action LPA Lysophosphatidic Acid (LPA) LPA2 LPA2 Receptor LPA->LPA2 Activates Signaling Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) LPA2->Signaling Initiates H2L This compound H2L->LPA2 Inhibits Cellular Cellular Responses (Proliferation, Migration, Survival) Signaling->Cellular Leads to

Caption: Simplified diagram of this compound as an antagonist of the LPA2 receptor.

Disclaimer: The information provided in this document is for guidance purposes only and is based on generally available data for similar research chemicals. A specific Safety Data Sheet (SDS) for this compound could not be located. It is imperative that you obtain the official SDS from your chemical supplier before handling this compound. All laboratory personnel must be trained in the proper handling of potentially hazardous materials. Always perform a risk assessment before starting any new experimental protocol.

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